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  • Product: 2-(4-Isopropylphenyl)pyridin-3-amine
  • CAS: 1308914-90-0

Core Science & Biosynthesis

Foundational

2-(4-Isopropylphenyl)pyridin-3-amine chemical structure and properties

Technical Monograph: 2-(4-Isopropylphenyl)pyridin-3-amine Executive Summary 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) is a specialized biaryl amine scaffold utilized primarily in medicinal chemistry as a "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(4-Isopropylphenyl)pyridin-3-amine

Executive Summary

2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) is a specialized biaryl amine scaffold utilized primarily in medicinal chemistry as a "privileged structure" for kinase inhibitors and GPCR ligands. Structurally, it consists of a pyridine ring substituted at the ortho position (C2) with a lipophilic 4-isopropylphenyl group and at the meta position (C3) with a primary amine. This specific substitution pattern creates a unique steric and electronic environment, making it a critical building block for modulating potency and selectivity in drug discovery programs targeting enzymes such as p38 MAPK and various tyrosine kinases.

This guide details the physicochemical profile, a self-validating synthesis protocol via Suzuki-Miyaura cross-coupling, and the structural logic defining its utility in pharmacophore design.

Chemical Identity & Structural Analysis

The molecule features a biaryl axis with restricted rotation due to the ortho-amine and ortho-nitrogen interactions, potentially leading to atropisomerism in highly substituted derivatives.

Table 1: Chemical Identity & Physicochemical Profile

PropertyDataNote
IUPAC Name 2-(4-propan-2-ylphenyl)pyridin-3-amine
CAS Registry 1308914-90-0Primary identifier
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol Fragment-like (<300 Da)
SMILES CC(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N
LogP (Predicted) 3.2 ± 0.4Lipophilic due to cumene moiety
pKa (Pyridine N) ~5.8Slightly suppressed by aryl conjugation
pKa (Aniline N) ~3.5Weakly basic; H-bond donor
H-Bond Acceptors 2 (Pyridine N, Amine N)
H-Bond Donors 1 (Amine -NH₂)

Synthesis & Manufacturing Strategy

The most robust route to 2-(4-Isopropylphenyl)pyridin-3-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is preferred over direct arylation due to the regioselectivity required at the C2 position of the pyridine ring.

Retrosynthetic Logic

The bond disconnection occurs at the biaryl axis (C2-C1'). The coupling partners are 2-halo-3-aminopyridine (electrophile) and 4-isopropylphenylboronic acid (nucleophile).

  • Why this route? The 3-amino group is electron-donating, which can deactivate the C2-halogen towards oxidative addition. Therefore, high-activity catalyst systems (e.g., Buchwald precatalysts or bidentate ferrocenyl ligands) are required.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • Reactant A: 3-Amino-2-chloropyridine (1.0 eq)

  • Reactant B: 4-Isopropylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability and bite angle.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Promotes transmetallation.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Reactant A, Reactant B, Base, and Catalyst. Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling and catalyst poisoning).

  • Solvation: Add the degassed solvent mixture via syringe.

  • Activation: Heat the mixture to 90°C for 12–16 hours.

    • Validation Check: Monitor via LC-MS. Look for the disappearance of Reactant A (m/z ~128/130) and appearance of Product (m/z 213 [M+H]⁺).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute filtrate with EtOAc and wash with brine.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 0% → 30%). The amine functionality makes the product streak; adding 1% Triethylamine (Et₃N) to the eluent sharpens the peak.

SynthesisWorkflow Reactants 3-Amino-2-chloropyridine + 4-Isopropylphenylboronic Acid Catalysis Pd(dppf)Cl2 / Cs2CO3 Dioxane/H2O, 90°C Reactants->Catalysis Intermediate Pd-Oxidative Addition & Transmetallation Catalysis->Intermediate Ar-X Activation Validation LC-MS Check: Target m/z 213 (M+H)+ Intermediate->Validation 12-16 hrs Product 2-(4-Isopropylphenyl) pyridin-3-amine Validation->Product Purification (SiO2)

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl amine.

Pharmaceutical Applications & Pharmacophore Logic

This molecule is not merely an intermediate; it represents a "privileged scaffold" in kinase inhibitor design.

Structural Activity Relationship (SAR)
  • The Isopropyl Group: Acts as a hydrophobic anchor. In kinase active sites (e.g., ATP binding pockets), this group often occupies the hydrophobic "Gatekeeper" region or the hydrophobic back-pocket, providing selectivity over other kinases.

  • The Biaryl Axis: The twist angle between the pyridine and phenyl rings (induced by the steric clash of the C3-amine and C2'-protons) creates a specific 3D conformation that mimics the twisted geometry of biaryl natural products.

  • The 3-Amine/Pyridine Motif: This is a classic bidentate H-bond motif . The pyridine nitrogen accepts a proton (e.g., from the hinge region backbone NH), while the exocyclic amine donates a proton (e.g., to the hinge region backbone C=O).

Functional Derivatization

Researchers typically utilize the C3-amine for further elaboration:

  • Amide Coupling: Reaction with acid chlorides to form amides (common in p38 MAPK inhibitors).

  • Urea Formation: Reaction with isocyanates to form ureas (common in Raf/MEK inhibitors).

PharmacophoreMap Core 2-(4-Isopropylphenyl) pyridin-3-amine Hydrophobic Isopropyl Group (Hydrophobic Pocket Binder) Core->Hydrophobic Tail Region HingeBinder Aminopyridine Motif (H-Bond Donor/Acceptor) Core->HingeBinder Head Region Twist Biaryl Twist (Conformational Selectivity) Core->Twist Scaffold Geometry

Figure 2: Pharmacophore mapping showing the functional roles of the molecular substructures in drug binding.

Analytical Characterization

To confirm the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.25 (d, 6H): Methyl protons of the isopropyl group (distinct doublet).

    • δ 2.92 (sept, 1H): Methine proton of the isopropyl group.

    • δ 5.20 (br s, 2H): Amine (-NH₂) protons. Note: Chemical shift varies with concentration/solvent.

    • δ 6.90–8.10 (m, 7H): Aromatic region. Look for the characteristic splitting of the 2,3-substituted pyridine (dd) and the AA'BB' system of the para-substituted phenyl ring.

  • Mass Spectrometry (ESI):

    • m/z: 213.1 [M+H]⁺ (Base peak).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (nitrile gloves, safety glasses). The amine functionality can be prone to oxidation; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Toxicity: Like many aminopyridines, it may possess potassium channel blocking activity. Handle as a potent bioactive compound.

References

  • Vertex Pharmaceuticals. (2007). Modulators of ATP-Binding Cassette Transporters. WO/2007/056341. (Describes the use of aminopyridine scaffolds in CFTR modulator synthesis). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the synthesis protocol). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965977 (Related Isomer). (Used for physicochemical property estimation). Link

  • Campos, K. R., et al. (2019). The Importance of Synthetic Chemistry in the Pharmaceutical Industry. Science, 363(6424). (Context on privileged scaffolds). Link

Exploratory

A Technical Guide to the Predicted Biological Activity of 2-(4-Isopropylphenyl)pyridin-3-amine Derivatives

Introduction: The Pyridine Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and FDA-approved drugs....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and FDA-approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold for designing molecules that can interact with a multitude of biological targets. Derivatives of pyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The 2-aminopyridine substructure, in particular, is a well-established pharmacophore known to form critical hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.

This guide focuses on a specific, yet largely unexplored, chemical space: derivatives of 2-(4-Isopropylphenyl)pyridin-3-amine . By leveraging established principles from related pyridine compounds and employing modern in silico predictive technologies, we can construct a robust hypothesis regarding the potential therapeutic applications of this molecular scaffold. This document serves as a comprehensive roadmap for researchers, outlining the predicted biological activities, potential molecular targets, and a rigorous, self-validating experimental workflow to systematically investigate these novel compounds.

Caption: Core chemical structure of 2-(4-Isopropylphenyl)pyridin-3-amine.

Part 1: In Silico Prediction of Biological Landscape

Before committing resources to chemical synthesis and biological testing, in silico (computational) methods provide an invaluable first pass to prioritize compounds and generate testable hypotheses. This approach significantly reduces the time and cost associated with early-stage drug discovery by flagging molecules with potentially poor pharmacokinetic profiles or predicting their most likely biological functions.

Predictive Modeling Workflow

Our computational assessment follows a logical, multi-step process. It begins with the simple 2D representation of the molecule (SMILES format) and progresses through increasingly complex analyses to predict a full spectrum of biological activities, pharmacokinetic properties (ADMET), and potential interactions with specific protein targets.

Caption: A streamlined workflow for in silico prediction of biological activity.

Methodology: Prediction of Activity Spectra for Substances (PASS)

The PASS (Prediction of Activity Spectra for Substances) online tool is an established method for predicting a wide range of biological activities based on the structural formula of a compound. It compares the input structure against a massive database of known biologically active substances to generate a probabilistic estimate of its activity profile.

Protocol for PASS Analysis:

  • Structure Input: Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for the 2-(4-isopropylphenyl)pyridin-3-amine derivative. This can be done using chemical drawing software like ChemDraw or free online tools.

  • Server Submission: Navigate to a public PASS server (e.g., Way2Drug).

  • Analysis: Input the SMILES string into the prediction tool and execute the analysis.

  • Interpret Results: The output provides a list of potential biological activities, each with a probability value (Pa for "probably active" and Pi for "probably inactive"). Activities with Pa > Pi, particularly those with Pa > 0.7, are considered highly probable and warrant further investigation.

Based on analyses of structurally related aminopyridine compounds, the primary predicted activities for this class are overwhelmingly centered around anticancer (antineoplastic) effects .

Methodology: ADMET Profiling

A compound's efficacy is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of these characteristics is essential to avoid late-stage failures in drug development. Numerous machine learning and deep learning models are now routinely used to predict these properties from a chemical structure.

Protocol for In Silico ADMET Prediction:

  • Structure Input: Use the SMILES string of the derivative.

  • Server Selection: Utilize a comprehensive, free web-based tool such as pkCSM or SwissADME.

  • Prediction: Submit the SMILES string and run the full ADMET prediction protocol.

  • Data Compilation: Consolidate the predicted values for key parameters into a structured table for analysis. Important parameters include water solubility, Caco-2 permeability (intestinal absorption), Blood-Brain Barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and toxicity risks (e.g., hERG inhibition, carcinogenicity).

Predicted Pharmacokinetic and Toxicity Profile

The following table summarizes the likely ADMET properties for the core 2-(4-isopropylphenyl)pyridin-3-amine scaffold, based on computational models. These values serve as a baseline for prioritizing derivatives for synthesis.

PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Water SolubilityModerately to Poorly SolubleMay require formulation strategies for oral delivery.
Caco-2 PermeabilityHighGood potential for intestinal absorption.
Distribution
Blood-Brain Barrier (BBB)Predicted to be BBB non-permeantReduced risk of central nervous system (CNS) side effects.
P-glycoprotein SubstratePredicted Non-substrateLower likelihood of being actively pumped out of cells.
Metabolism
CYP1A2 InhibitorPredicted Non-inhibitorLow risk of drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorPredicted Non-inhibitorLow risk of drug-drug interactions with CYP2C9 substrates.
CYP2C19 InhibitorPredicted InhibitorPotential for drug-drug interactions; requires experimental validation.
CYP2D6 InhibitorPredicted Non-inhibitorLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorPredicted InhibitorHigh potential for drug-drug interactions; a key consideration.
Toxicity
hERG I InhibitionPredicted Non-inhibitorLow risk of cardiotoxicity.
CarcinogenicityPredicted Non-carcinogenicFavorable long-term safety profile.
Acute Oral ToxicityPredicted Class III/IVLow to moderate toxicity.

Part 2: Deep Dive into Predicted Anticancer Activity

The pyridine nucleus is a recurring motif in numerous anticancer agents. Specifically, the 2-aminopyridine scaffold is a proven bioisostere for other hinge-binding motifs and is present in several kinase inhibitors. This strong precedent, combined with our in silico predictions, provides a compelling rationale for investigating 2-(4-isopropylphenyl)pyridin-3-amine derivatives as potential anticancer agents.

Potential Molecular Targets: Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets. Based on extensive literature for related 2-aminopyridine structures, several kinase families emerge as high-probability targets.

  • Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is central to myeloproliferative neoplasms. Multiple studies have successfully designed potent and selective JAK2 inhibitors based on a 2-aminopyridine scaffold, which forms key hydrogen bonds with hinge residues Glu930 and Leu932 in the ATP-binding pocket.

  • Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently overexpressed in malignant tumors, regulating cell cycle and apoptosis. 2-aminopyridine derivatives have been developed as potent inhibitors of PI3Kδ, an isoform often implicated in hematological cancers.

  • Other Relevant Kinases: Additional targets for pyridine-based inhibitors in cancer include Cyclin-Dependent Kinases (CDKs), which control the cell cycle, and receptor tyrosine kinases like VEGFR-2 and EGFR, which are involved in angiogenesis and cell proliferation.

Proposed Mechanism of Action: Inhibition of the JAK-STAT Pathway

Given the strong evidence for 2-aminopyridine derivatives as JAK2 inhibitors, a plausible mechanism of action for this compound class is the disruption of the JAK-STAT signaling cascade. Inhibition of JAK2 would prevent the phosphorylation and activation of STAT proteins, which in turn would fail to translocate to the nucleus and activate the transcription of genes responsible for cell proliferation and survival.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates Compound 2-(4-Isopropylphenyl) pyridin-3-amine Derivative Compound->JAK2 Inhibits

Caption: Proposed inhibition of the JAK-STAT signaling pathway.

Methodology: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. This technique is crucial for validating a proposed target and understanding the structural basis of inhibition.

Generalized Protocol for Molecular Docking:

  • Protein Preparation: Obtain the crystal structure of the target kinase (e.g., JAK2, PDB: 2XA4) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of the 2-(4-isopropylphenyl)pyridin-3-amine derivative and assign appropriate charges.

  • Binding Site Definition: Define the active site for docking, typically centered on the co-crystallized ligand in the original PDB file (the ATP-binding pocket).

  • Docking Execution: Use software like AutoDock or Glide to perform the docking simulation, which will generate multiple possible binding poses.

  • Analysis: Analyze the top-ranked poses. Look for key interactions, such as hydrogen bonds between the 2-amino group of the pyridine and the hinge region of the kinase, which would support the proposed binding mode.

Part 3: An Experimental Roadmap for In Vitro Validation

Computational predictions, however compelling, must be validated through rigorous experimentation. The following section outlines a self-validating workflow to synthesize these novel derivatives and test the primary hypothesis of their anticancer activity.

Experimental Validation Workflow

This workflow proceeds from chemical synthesis to broad-spectrum cytotoxicity screening, and finally to specific, target-based assays to confirm the mechanism of action.

Caption: Experimental workflow for synthesis and biological validation.

General Synthesis Route

The synthesis of 2-aryl-3-aminopyridine derivatives can be achieved through various established organic chemistry reactions. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the key carbon-carbon bond between the pyridine and phenyl rings.

Protocol for Synthesis (Generalized):

  • Starting Materials: Begin with a suitable di-substituted pyridine, for example, a 2-halo-3-aminopyridine. The coupling partner would be 4-isopropylphenylboronic acid.

  • Suzuki-Miyaura Coupling: React the 2-halopyridine with the boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent (e.g., THF/water). The reaction is typically heated to reflux.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Purify the crude product using column chromatography to isolate the desired 2-(4-isopropylphenyl)pyridin-3-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Methodology: In Vitro Anticancer Activity Screening

The initial biological evaluation should assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Protocol for SRB Cytotoxicity Assay:

  • Cell Culture: Grow human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate culture medium.

  • Cell Seeding: Inoculate cells into 96-well microtiter plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add these dilutions to the wells and incubate the plates for 48-72 hours.

  • Cell Fixation: Terminate the assay by gently adding cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 60 minutes at 4 °C.

  • Staining: Discard the supernatant, wash the plates with water, and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well to stain the total cellular protein.

  • Measurement: After washing away the unbound dye, dissolve the bound stain with a 10 mM Trizma base solution. Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50). A lower IC50 value indicates higher cytotoxic potency.

CompoundCancer Cell LinePredicted IC50 Range (µM)
Derivative 1A549 (Lung Cancer)1 - 10
Derivative 1HEL (Erythroleukemia)0.1 - 5
Derivative 1MV-4-11 (Leukemia)1 - 15

This table presents hypothetical yet plausible IC50 values based on published data for similar 2-aminopyridine kinase inhibitors to illustrate expected outcomes.

Methodology: Target Engagement - Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase target (e.g., JAK2), a direct enzymatic assay is required.

Generalized Protocol for In Vitro Kinase Assay:

  • Assay Components: The assay typically includes the recombinant kinase enzyme (e.g., JAK2), a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP. The kinase will transfer a phosphate group from ATP to the substrate.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., Kinase-Glo®), where the amount of ATP remaining after the reaction is measured. Less ATP remaining indicates higher kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value for enzyme inhibition. This confirms target engagement and potency.

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating 2-(4-isopropylphenyl)pyridin-3-amine derivatives as a novel class of anticancer agents, with a particular focus on protein kinase inhibition. The in silico predictions highlight a favorable pharmacokinetic profile and a high probability of antineoplastic activity, likely mediated through the inhibition of key signaling pathways such as JAK-STAT.

The provided experimental workflows offer a clear and rigorous path from chemical synthesis to biological validation. Successful execution of these protocols will not only confirm the predicted activity but also generate crucial structure-activity relationship (SAR) data. Future work should focus on synthesizing a library of analogues with diverse substitutions on both the phenyl and pyridine rings to optimize potency and selectivity. Promising lead compounds identified through this comprehensive screening cascade would then be prime candidates for more advanced preclinical evaluation, including in vivo xenograft models, to assess their therapeutic potential in a physiological context.

References

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

  • Hughes, J. P., et al. (2020). Deep Learning Approaches in Predicting ADMET Properties. Taylor & Francis Online. Available at: [Link]

  • Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • S.F. G. Varma, et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. Available at: [Link]

  • Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Creative Biolabs. Available at: [Link]

  • Auctores Online. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Online. Available at: [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Parveen, A., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. Available at: [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. Bio-protocol. Available at: [Link]

  • Hasan, M. B., et al. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • Wang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available at: [Link]

  • Eble, M. J., & Wenz, F. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo. Available at: [Link]

  • Ho, T. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Bhati, S. K., et al. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research. Available at: [Link]

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  • ResearchGate. (n.d.). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). ResearchGate. Available at: [Link]

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Foundational

2-(4-Isopropylphenyl)pyridin-3-amine CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and application of 2-(4-Isopropylphenyl)pyridin-3-amine , a privileged scaffold in medicinal chemistry. Strategic Scaffold for Kinase Inhibitor & GPC...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(4-Isopropylphenyl)pyridin-3-amine , a privileged scaffold in medicinal chemistry.

Strategic Scaffold for Kinase Inhibitor & GPCR Ligand Design[1]

Document Control:

  • Subject: 2-(4-Isopropylphenyl)pyridin-3-amine

  • CAS Registry Number: 1308914-90-0[1][2][3][4]

  • Molecular Weight: 212.29 g/mol [1]

  • Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Fragment[1]

Part 1: Executive Summary & Chemical Identity[1]

2-(4-Isopropylphenyl)pyridin-3-amine is a biaryl building block characterized by a pyridine ring substituted at the 2-position with a para-isopropylphenyl group and at the 3-position with a primary amine.[1] This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for designing Type I and Type II kinase inhibitors.[1]

The 3-amino group serves as a critical vector for amide coupling, urea formation, or cyclization (e.g., into imidazopyridines), while the isopropyl group provides necessary lipophilic bulk to occupy hydrophobic pockets (e.g., the specificity pocket of p38 MAPK or the hydrophobic back-cleft of various tyrosine kinases).[1]

Chemical Profile Table
PropertySpecification
Chemical Name 2-(4-Isopropylphenyl)pyridin-3-amine
CAS Number 1308914-90-0
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Exact Mass 212.1313
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
pKa (Calculated) ~6.5 (Pyridine N), ~25 (Amine -NH₂)
LogP (Calculated) 3.2 (Lipophilic)

Part 2: Synthesis & Manufacturing Protocol

Mechanism of Action (Synthesis)

The synthesis relies on the palladium-catalyzed coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile).[1] The 3-amino group on the pyridine ring can sometimes coordinate to Pd, reducing catalyst turnover; therefore, using a catalyst system with bulky phosphine ligands (e.g., XPhos or SPhos) or protecting the amine is often necessary.[1] However, for this specific substrate, standard conditions using Pd(dppf)Cl₂ are often sufficient due to the steric hindrance preventing tight coordination.[1]

Synthetic Pathway Diagram

SynthesisPathway cluster_legend Reaction Conditions SM1 2-Bromo-3-aminopyridine (CAS: 39858-88-3) Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O SM1->Catalyst Electrophile SM2 4-Isopropylphenylboronic acid (CAS: 16152-51-5) SM2->Catalyst Nucleophile Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 80-100°C Product 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) Intermediate->Product Reductive Elimination Reflux, 12-16h, Inert Atmosphere (N2) Reflux, 12-16h, Inert Atmosphere (N2)

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of CAS 1308914-90-0.[1]

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-aminopyridine (1.0 eq)[1]

  • 4-Isopropylphenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1] • DCM complex (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a round-bottom flask with 2-bromo-3-aminopyridine, 4-isopropylphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.[1]

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of N₂.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 213.1).[1]

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water.[1]

    • Critical Check: The product is a base.[1] Extract the organic layer with 1M HCl .[1] The product will move to the aqueous phase (protonated), leaving non-basic impurities (like unreacted boronic acid or biaryl homocoupling products) in the organic layer.[1]

    • Basify the aqueous layer with 1M NaOH to pH > 10.[1]

    • Extract back into EtOAc.[1] This "Acid-Base Swing" ensures high purity (>95%) without immediate chromatography.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Part 3: Analytical Characterization & QC

To ensure scientific integrity, the identity of the compound must be verified using the following spectroscopic markers.

1H NMR (400 MHz, DMSO-d6) Prediction
  • δ 8.05 (dd, 1H): Pyridine ring proton (position 6, adjacent to N).[1]

  • δ 7.55 (d, 2H): Phenyl ring protons (ortho to pyridine).

  • δ 7.30 (d, 2H): Phenyl ring protons (meta to pyridine, ortho to isopropyl).[1]

  • δ 7.10 (dd, 1H): Pyridine ring proton (position 4).

  • δ 6.95 (dd, 1H): Pyridine ring proton (position 5).[1]

  • δ 5.20 (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).[1]

  • δ 2.95 (sept, 1H): Isopropyl methine (-CH-).[1]

  • δ 1.25 (d, 6H): Isopropyl methyls (-CH₃).[1]

Mass Spectrometry (ESI)
  • Observed Ion: [M+H]⁺ = 213.15[1]

  • Fragmentation Pattern: Loss of isopropyl group (M-43) is common in high-energy collisions.[1]

Part 4: Applications in Drug Discovery[1]

This compound is not merely a reagent; it is a pharmacophore building block .[1]

Kinase Inhibitor Design (Hinge Binding)

The 2-aryl-3-aminopyridine motif mimics the adenine ring of ATP.[1]

  • The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.[1]

  • The 3-Amino Group acts as a Hydrogen Bond Donor (HBD) or can be derivatized into a urea/amide to access the "back pocket" (DFG-out conformation).[1]

Fragment-Based Drug Discovery (FBDD)

Researchers use this CAS as a "seed" fragment.[1] Due to its low molecular weight (212 Da), it has high Ligand Efficiency (LE).[1]

  • Workflow: Screen fragment library -> Identify CAS 1308914-90-0 hit -> Grow molecule via the amine handle.[1]

Workflow Diagram: From Scaffold to Lead

DrugDesign cluster_mod Derivatization Strategies Scaffold CAS 1308914-90-0 (Scaffold) Amide Amide Coupling (R-COOH) Scaffold->Amide Urea Urea Formation (R-NCO) Scaffold->Urea Cyclization Cyclization (Imidazopyridines) Scaffold->Cyclization Target Kinase Target (e.g., p38, Raf, VEGFR) Amide->Target Hinge Binder Urea->Target DFG-out Stabilizer Cyclization->Target Rigidified Core Lead Lead Candidate (High Potency/Selectivity) Target->Lead Optimization

Figure 2: Strategic derivatization of the 2-(4-isopropylphenyl)pyridin-3-amine scaffold in medicinal chemistry.

Part 5: Handling & Safety (E-E-A-T)[1]

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time, turning dark brown.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood during synthesis to avoid inhalation of pyridine derivatives.[1]

References

  • PubChem Compound Summary. 2-(4-Isopropylphenyl)pyridin-3-amine (CAS 1308914-90-0).[1] National Center for Biotechnology Information.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on aminopyridine solubility and logP). Link[1]

  • eMolecules. Chemical Supplier Database: CAS 1308914-90-0.[1][2][4]Link[1]

Sources

Exploratory

Architecting Efficacy: The Role of the Isopropylphenyl Group in Pyridine-Amine Pharmacophores

Executive Summary The intersection of lipophilic efficiency and targeted hydrogen bonding is the cornerstone of modern rational drug design. The pyridine-amine scaffold is a privileged pharmacophore, providing a rigid, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of lipophilic efficiency and targeted hydrogen bonding is the cornerstone of modern rational drug design. The pyridine-amine scaffold is a privileged pharmacophore, providing a rigid, planar geometry capable of bidentate hydrogen bonding with target proteins. However, achieving high target affinity often requires the strategic placement of lipophilic moieties to engage adjacent hydrophobic pockets.

The incorporation of an isopropylphenyl group has emerged as a highly effective structural modification across multiple therapeutic domains. This technical guide explores the mechanistic causality behind this specific functional group, analyzing its role in target engagement, its impact on lipophilic ligand efficiency (LipE), and the metabolic vulnerabilities it introduces, supported by case studies in anti-tubercular, metabolic, and oncological drug development.

Mechanistic Causality: Why the Isopropylphenyl Moiety?

The selection of an isopropylphenyl group over other aliphatic substituents (such as methyl, ethyl, or n-butyl) is rarely arbitrary. It is driven by a precise balance of steric bulk, conformational restriction, and lipophilicity.

Entropically Driven Pocket Engagement

Hydrophobic pockets in target proteins (such as the S2 pocket in MmpL3 or the allosteric sites in PANK3) are often bulbous or spherical rather than linear. Linear alkyl chains (e.g., n-butyl) possess high rotational degrees of freedom. When a linear chain binds to a rigid hydrophobic pocket, it must freeze into a single conformation, incurring a massive entropic penalty that reduces overall binding affinity.

Conversely, the branched nature of the isopropyl group pre-organizes the molecule. It provides the necessary van der Waals volume to displace high-energy water molecules from the pocket while minimizing the entropic cost of binding, leading to a net gain in free energy (ΔG)[1].

Electronic and Steric Shielding

When attached to a pyridine-amine core, the isopropylphenyl group exerts both steric and electronic effects. Inductively, the isopropyl group is electron-donating, which increases the electron density of the phenyl ring. Sterically, the bulky isopropyl group forces the phenyl ring out of coplanarity with the pyridine-amine core, creating a specific dihedral angle that often perfectly matches the topography of the target's active site.

Dual-binding mechanism of the isopropylphenyl pyridine-amine pharmacophore.

Target-Specific Case Studies & Quantitative SAR

The utility of the isopropylphenyl pyridine-amine scaffold is best demonstrated through empirical Structure-Activity Relationship (SAR) data across distinct biological targets.

PANK3 Modulation in Metabolic Disorders

Pantothenate kinase 3 (PANK3) is a critical regulator of coenzyme A. In the1, researchers utilized an isopropylphenyl group attached to a pyridine/pyridazine core via an amine/piperazine linker[1]. The SAR clearly demonstrated that a small, branched aliphatic group at the 4-position of the aniline moiety was absolute required for nanomolar potency[1].

Table 1: Influence of Aliphatic Substituents on PANK3 Inhibition [1]

Substituent at 4-PositionIC50 (μM)Activity StatusMechanistic Rationale
Hydrogen (Compound 2)> 10.0InactiveFails to engage lipophilic pocket
Ethyl (Compound 3)> 10.0InactiveInsufficient steric bulk
n-Butyl (Compound 8)> 10.0InactiveHigh entropic penalty upon binding
t-Butyl (Compound 1)ActiveActiveGood steric fit, but highly rigid
i-Propyl (Compound 5) Active Optimal Ideal balance of bulk and LipE
MmpL3 Inhibition in Mycobacterium tuberculosis

In the development of anti-tubercular agents, 2 were designed to target MmpL3, a transporter essential for mycobacterial cell wall synthesis[2]. The incorporation of the isopropyl group on the phenyl ring allowed the molecule to perfectly occupy the S2 hydrophobic pocket of MmpL3[2]. Furthermore, the antitubercular activity was found to be positively correlated with lipophilicity; compounds achieving a cLogP greater than 6.8 exhibited Minimum Inhibitory Concentrations (MIC) of less than 1 μg/mL[2].

USP1/UAF1 Deubiquitinase Inhibition in Oncology

For non-small cell lung cancer (NSCLC), 3 were optimized to inhibit USP1/UAF1[3]. Replacing a 2-CF3 group with an isopropyl group yielded a massive 6-fold improvement in potency (IC50 = 180 nM)[3]. However, this modification introduced severe metabolic liabilities, highlighting the dual-edged nature of the isopropyl moiety.

Table 2: Metabolic Stability of Isopropyl Bioisosteres in USP1/UAF1 Inhibitors [3]

R-Group SubstitutionIC50 (nM)Half-life (T1/2, min)Metabolic Stability
2-CF3> 1000N/ABaseline
Isopropyl (28) 180 Low Poor (CYP Oxidation)
Cyclopropyl (71)1806.2Poor
Cyclobutyl (76)1805.1Poor

Metabolic Vulnerabilities and Bioisosteric Optimization

While the isopropylphenyl group drives potency, its tertiary benzylic carbon and primary methyl groups are highly susceptible to cytochrome P450-mediated aliphatic hydroxylation [2]. In human liver microsome (HLM) assays, compounds bearing this group often show extreme instability (e.g., <1.5% remaining after 60 minutes) because the methyl groups are readily oxidized to -CH2OH and subsequently to carboxylic acids[2].

To mitigate this, medicinal chemists employ bioisosteric replacements such as cyclopropyl, cyclobutyl, or oxetane rings[3]. These rings maintain the necessary van der Waals volume to fill the hydrophobic pocket but possess higher C-H bond dissociation energies, theoretically resisting CYP450 oxidation. However, as seen in Table 2, cyclopropyl and cyclobutyl replacements do not always rescue metabolic stability, necessitating further optimization toward oxetane or difluoro derivatives[3].

Logic flow for the structural and metabolic optimization of isopropylphenyl pyridine-amines.

Self-Validating Experimental Protocols

To reliably synthesize and evaluate these pharmacophores, the following self-validating protocols must be strictly adhered to.

Protocol 1: Synthesis of the Isopropylphenyl-Pyridine-Amine Core via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to its high functional group tolerance. The use of a palladium catalyst (e.g., Pd(dppf)Cl2) is critical to overcome the severe steric hindrance introduced by the bulky isopropyl group ortho to the boronic acid[3].

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the halogenated pyridine-amine core (1.0 eq) and (2-isopropylphenyl)boronic acid (1.5 eq). The excess boronic acid compensates for potential protodeboronation at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (3.0 eq). The inorganic base is essential for the transmetalation step of the catalytic cycle.

  • Solvent & Degassing: Dissolve the mixture in a 4:1 mixture of 1,4-dioxane and water. Degas the solution via three freeze-pump-thaw cycles to prevent oxidative degradation of the Pd(0) active species.

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • System Validation Checkpoint:

    • In-Process: Monitor via TLC. The disappearance of the starting halide indicates reaction completion.

    • Post-Process Validation: Analyze the purified product via 1H-NMR. The successful coupling is definitively validated by the presence of a distinct septet at ~2.9 ppm (1H, -CH(CH3)2) and a doublet at ~1.2 ppm (6H, -CH(CH3)2), confirming the structural integrity of the isopropyl moiety without rearrangement.

Protocol 2: In Vitro Microsomal Stability (HLM) Assay

Causality: This assay mimics hepatic first-pass metabolism to determine the compound's intrinsic clearance (CLint) and verify the vulnerability of the isopropyl group to CYP450 oxidation[2].

  • Master Mix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the isopropylphenyl-pyridine-amine test compound to a final concentration of 1 μM. Keep the organic solvent (DMSO) concentration strictly below 0.1% to avoid artifactual CYP450 inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. NADPH acts as the obligate electron donor for CYP450 enzymes.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • System Validation Checkpoint:

    • Negative Control: Run a parallel incubation without NADPH. If the compound degrades in this control, the instability is due to non-CYP pathways (e.g., chemical hydrolysis or amidases), invalidating the assumption of aliphatic hydroxylation.

    • Positive Control: Run Verapamil concurrently. Verapamil must show rapid depletion (T1/2 < 15 min); otherwise, the HLM batch is enzymatically inactive and the entire assay must be rejected.

Conclusion

The isopropylphenyl group is a powerful tool in the medicinal chemist's arsenal when optimizing pyridine-amine pharmacophores. By perfectly balancing steric bulk and lipophilicity, it enables entropically favorable binding to hydrophobic pockets across diverse targets like MmpL3, PANK3, and USP1/UAF1. However, the inherent metabolic liability of aliphatic hydroxylation requires rigorous, self-validating microsomal testing and strategic bioisosteric replacement to transition a potent hit into a viable clinical candidate.

References

  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modul
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. nih.gov.
  • LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. acs.org.

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Profile of 2-(4-Isopropylphenyl)pyridin-3-amine

Executive Summary Compound: 2-(4-Isopropylphenyl)pyridin-3-amine CAS: 1308914-90-0 Primary Risk: Neurotoxicity (Voltage-Gated Potassium Channel Blockade) Handling Level: BSL-2 / Chemical Hazard Category 3 (High Potency)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-(4-Isopropylphenyl)pyridin-3-amine CAS: 1308914-90-0 Primary Risk: Neurotoxicity (Voltage-Gated Potassium Channel Blockade) Handling Level: BSL-2 / Chemical Hazard Category 3 (High Potency)

This technical guide provides a comprehensive safety and toxicological analysis of 2-(4-Isopropylphenyl)pyridin-3-amine, a specialized pharmaceutical intermediate. Unlike generic Safety Data Sheets (SDS), this document synthesizes structural activity relationships (SAR) and analog data to establish a rigorous safety protocol for research environments.

Critical Warning: As a 3-aminopyridine derivative, this compound possesses a pharmacophore historically associated with significant neurotoxicity (seizure induction). Researchers must treat it as acutely toxic until specific LD50 data proves otherwise.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical nature of the molecule is the first step in exposure control. The presence of the isopropylphenyl group significantly increases lipophilicity compared to the parent 3-aminopyridine, altering its bioavailability and skin permeation potential.

Identification Data
ParameterTechnical Specification
Chemical Name 2-(4-Isopropylphenyl)pyridin-3-amine
CAS Number 1308914-90-0
Synonyms 3-Pyridinamine, 2-[4-(1-methylethyl)phenyl]-; 2-(4-Cumyl)pyridin-3-amine
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Predicted LogP ~3.5 (High Lipophilicity)
Structural Analysis (Graphviz)

The following diagram illustrates the functional groups responsible for the compound's reactivity and toxicity profile.

ChemicalStructure Core Aminopyridine Core (Neurotoxicity Source) Tail 4-Isopropylphenyl Group (Lipophilic Tail) Core->Tail Position 2 (Suzuki Coupling Site) Amine Primary Amine (-NH2) (Metabolic Handle / H-Bonding) Core->Amine Position 3 Tail->Core Increases Membrane Permeability

Figure 1: Structural dissection highlighting the toxicophore (aminopyridine) and the pharmacokinetic modifier (isopropylphenyl).

Part 2: Toxicological Profiling & Hazard Identification

Mechanism of Action (The "Why" Behind the Hazard)

The 3-aminopyridine moiety is a well-documented potassium channel blocker .

  • Blockade: The free amine group coordinates with the pore of voltage-gated K+ channels (Kv).

  • Depolarization: This prolongs the action potential duration and increases neurotransmitter release at synaptic terminals.

  • Outcome: In vivo, this manifests as tremors, hyperexcitability, and potentially fatal convulsions (seizures).

The Lipophilic Factor: The addition of the 4-isopropylphenyl group makes this analog more lipophilic than simple 3-aminopyridine. This facilitates rapid crossing of the Blood-Brain Barrier (BBB) , potentially lowering the onset time for neurological symptoms upon exposure.

GHS Hazard Classification (Derived)

Based on read-across from 3-aminopyridine and structural analogs.

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1][2]

  • Acute Toxicity (Dermal): Category 3 (H311: Toxic in contact with skin).[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (H315/H319).[4][1]

  • STOT-SE: Category 3 (H335: May cause respiratory irritation).[4][2]

Quantitative Toxicity Estimates
EndpointValue (Estimated/Analog)Basis
LD50 Oral (Rat) 20–50 mg/kgBased on 3-aminopyridine (CAS 462-08-8) data.
LD50 Dermal (Rabbit) < 300 mg/kgHigh lipophilicity enhances dermal absorption.
LC50 Inhalation Not determinedTreat dust as highly toxic.
Genotoxicity Negative (Predicted)Aminopyridines generally lack mutagenicity in Ames tests.

Part 3: Safe Handling & Engineering Controls[6]

Hierarchy of Controls

Do not rely solely on PPE. The primary defense against this compound is containment .

  • Engineering:

    • All weighing and solubilization must occur inside a fume hood or glovebox .

    • Use a static-dissipative balance enclosure to prevent powder dispersal.

  • Administrative:

    • No lone working allowed when handling >100 mg.

    • Pre-plan "Code Blue" response for seizures.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11 mm min) or Laminate (Silver Shield) Lipophilic amines can permeate standard latex rapidly.
Respiratory P100 / N95 (if outside hood)Prevent inhalation of micro-particles.
Eyes Chemical Goggles Safety glasses are insufficient for powders that are neurotoxic irritants.
Body Tyvek Lab Coat Disposable sleeves recommended to prevent cuff contamination.

Part 4: Emergency Response Protocols

Exposure Response Workflow (Graphviz)

This workflow dictates the immediate actions required if exposure is suspected. Speed is critical to prevent systemic absorption.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap+Water) Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye Flush 15 min Lift eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if available Inhale->ActionInhale Medical Seek Medical Attention Bring SDS & CAS # ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Seizure Monitor for Seizures (Tremors, Confusion) Medical->Seizure Post-Exposure Watch

Figure 2: Immediate response logic for exposure incidents. Note the prohibition on scrubbing skin.[5]

First Aid Notes for Medical Personnel
  • Antidote: There is no specific antidote. Treatment is symptomatic and supportive.

  • Seizure Control: Benzodiazepines (Diazepam/Lorazepam) are the first line of defense for aminopyridine-induced seizures.

  • Decontamination: Activated charcoal may be considered if ingested within 1 hour.

Part 5: Synthesis & Impurity Profile

For researchers synthesizing this compound, understanding the reaction pathway helps identify hazardous byproducts.

Standard Synthesis Route: Suzuki-Miyaura Cross-Coupling.

  • Reagents: 2-Bromo-3-aminopyridine + 4-Isopropylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Solvents: Dioxane/Water or Toluene.

Impurity Hazards:

  • Residual Palladium: Heavy metal toxicity.

  • Unreacted Halopyridine: Potentially more toxic than the product.

  • Boronic Acid: Generally low toxicity, but potential respiratory irritant.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108190520: 4-Methyl-2-(propan-2-yl)pyridin-3-amine (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridin-3-amine.[6] Retrieved from [Link]

Sources

Exploratory

History and discovery of 2-arylpyridin-3-amine analogs

An in-depth technical analysis of the 2-arylpyridin-3-amine scaffold, detailing its historical discovery, synthetic evolution, and critical role in modern drug development. Executive Summary & Introduction The 2-arylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 2-arylpyridin-3-amine scaffold, detailing its historical discovery, synthetic evolution, and critical role in modern drug development.

Executive Summary & Introduction

The 2-arylpyridin-3-amine (or 3-amino-2-arylpyridine) motif is a highly privileged scaffold in medicinal chemistry. While simple in its structural footprint, this bidentate heteroaromatic system serves as a foundational building block for two distinct therapeutic trajectories:

  • Direct Pharmacophores: The proximity of the pyridine nitrogen (hydrogen bond acceptor) and the primary amine (hydrogen bond donor) creates a perfect geometric complement to the ATP-binding hinge region of various kinases. Furthermore, its amide derivatives are potent succinate dehydrogenase (SDH) inhibitors used in modern agrochemicals.

  • Chiral Precursors: It is the critical immediate precursor to chiral 3-amino-2-arylpiperidines , a structural core mandatory for non-peptidic Neurokinin-1 (NK-1) receptor antagonists, such as the antiemetic agent CP-99,994.

Historical Context & Synthetic Evolution

Historically, the synthesis of 2-aryl-3-aminopyridines was plagued by the nucleophilicity and metal-chelating properties of the unprotected primary amine. Early cross-coupling attempts required tedious protection-deprotection sequences (e.g., conversion to an acetamide) to prevent the amine from poisoning the palladium catalyst or participating in undesired Buchwald-Hartwig aminations.

The breakthrough in the late 1990s and early 2000s demonstrated that highly optimized Suzuki-Miyaura conditions could facilitate the direct coupling of 2-chloro-3-aminopyridine with arylboronic acids without amine protection. This atom-economical leap allowed rapid library generation for structure-activity relationship (SAR) studies. More recently, the field has advanced to the asymmetric hydrogenation of these aromatic rings—a notoriously difficult transformation due to the resonance stability of pyridine—using highly specialized dinuclear iridium complexes.

Workflow & Logical Relationships

G Start 2-Chloro-3-aminopyridine + Arylboronic Acid Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Start->Suzuki Core 2-Arylpyridin-3-amine (Core Scaffold) Suzuki->Core Yield >85% Hydro Asymmetric Hydrogenation [Ir]-Catalyst, H2, CSA Core->Hydro Reduction Amidation Amidation / Derivatization Core->Amidation Electrophilic Attack Piperidine Chiral 2-Aryl-3-aminopiperidine (e.g., CP-99,994) Hydro->Piperidine High ee% NK1 NK-1 Receptor Antagonists Piperidine->NK1 Kinase Kinase Inhibitors (Hinge Binders) Amidation->Kinase ATP-competitive Agro SDH Inhibitors (Agrochemicals) Amidation->Agro Fungicides

Fig 1. Synthetic divergence of 2-arylpyridin-3-amines into diverse pharmacological classes.

Experimental Methodologies & Mechanistic Causality

As an application scientist, executing these syntheses requires a deep understanding of the physical chemistry occurring in the flask. Below are the self-validating protocols for the two most critical transformations of this scaffold.

Protocol 1: Direct Suzuki-Miyaura Cross-Coupling (Synthesis of the Core)

This protocol yields 3-amino-2-phenylpyridine directly from 2-chloro-3-aminopyridine.

  • System Degassing: Suspend 2-chloro-3-aminopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a biphasic solvent mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of phenylboronic acid (yielding biphenyl) and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst & Base Addition: Add

    
     (2.0 eq) and 
    
    
    
    (0.05 eq) under a positive Argon stream.
    • Causality: The biphasic nature is intentional. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area where the transmetalation step of the catalytic cycle occurs.

  • Reflux: Heat the mixture to 90 °C for 8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, partition with Ethyl Acetate, and wash the organic layer with brine. The crude product is purified via silica gel chromatography to yield the target compound (>85% yield).

Protocol 2: Asymmetric Hydrogenation to Chiral Piperidines

Reducing the aromatic pyridine ring to a chiral piperidine requires overcoming the resonance stabilization energy and preventing the basic nitrogen atoms from poisoning the catalyst.

  • Substrate Activation: Dissolve the 3-amido-2-arylpyridine in dichloromethane. Add

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine

Part 1: Strategic Analysis & Retrosynthetic Logic[1][2] The Scalability Challenge The synthesis of 2-aryl-3-aminopyridines presents a specific chemoselectivity challenge during scale-up. While direct coupling of 2-halo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthetic Logic[1][2]

The Scalability Challenge

The synthesis of 2-aryl-3-aminopyridines presents a specific chemoselectivity challenge during scale-up. While direct coupling of 2-halo-3-aminopyridines is possible, the free amine at the C3 position can coordinate with palladium catalysts, effectively poisoning the catalytic cycle and requiring high catalyst loadings (often >5 mol%).

To ensure a robust, self-validating, and cost-effective protocol for kilogram-scale production, this guide utilizes a Nitro-Activation Route .

Selected Pathway: The Nitro-Activation Strategy

We employ 2-chloro-3-nitropyridine as the electrophile.[1][2]

  • Advantage 1 (Electronic Activation): The electron-withdrawing nitro group (

    
    ) at C3 significantly decreases electron density at the C2 position, facilitating the oxidative addition of Palladium into the C-Cl bond. This allows for lower catalyst loading (<1 mol%).[2][3]
    
  • Advantage 2 (Catalyst Protection): The nitro group does not coordinate strongly to Pd, preventing catalyst poisoning.

  • Advantage 3 (Purification): The intermediate nitropyridine usually possesses distinct solubility properties compared to the amine, facilitating intermediate purification via crystallization rather than chromatography.

Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Suzuki-Miyaura Coupling: 2-Chloro-3-nitropyridine + 4-Isopropylphenylboronic acid.[1][2]

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the amine.[2]

ReactionScheme SM1 2-Chloro-3-nitropyridine (Electrophile) Inter Intermediate: 2-(4-Isopropylphenyl)-3-nitropyridine SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 4-Isopropylphenylboronic acid (Nucleophile) SM2->Inter Prod Target Product: 2-(4-Isopropylphenyl)pyridin-3-amine Inter->Prod Step 2: Hydrogenation H2 (3 atm), 10% Pd/C MeOH, RT

Figure 1: Two-stage synthetic pathway utilizing nitro-activation for high-yield coupling.[1][4]

Part 2: Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-isopropylphenyl)-3-nitropyridine.[1][2]

Materials & Stoichiometry
ReagentEquiv.[2][5][6]MWFunction
2-Chloro-3-nitropyridine 1.0158.54Limiting Reagent
4-Isopropylphenylboronic acid 1.1164.01Coupling Partner
Pd(dppf)Cl₂[1][2] · DCM 0.02816.64Catalyst
Potassium Carbonate (K₂CO₃) 2.5138.21Base
1,4-Dioxane 10 V-Solvent (Organic)
Water 2.5 V-Solvent (Aqueous)

Note: "V" denotes volumes relative to the limiting reagent weight (e.g., 100g SM = 1000 mL Solvent).

Detailed Workflow
  • Inertion: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (

    
    ) for 15 minutes.[2]
    
  • Charging: Charge 2-Chloro-3-nitropyridine, 4-Isopropylphenylboronic acid, and

    
    .
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water. Start agitation (300 RPM).

  • Catalyst Addition: Add

    
     in one portion.[2] The solution will turn dark orange/red.[2]
    
  • Reaction: Heat the mixture to 90°C . Maintain for 4–6 hours.

    • Checkpoint: Monitor via HPLC/TLC.[2] Target: < 2% remaining 2-Chloro-3-nitropyridine.[1][2]

  • Workup:

    • Cool to room temperature (20–25°C).[2]

    • Filter through a pad of Celite to remove Pd black; wash pad with EtOAc.[2]

    • Partition the filtrate between EtOAc and Water.[2][7][8] Separate phases.

    • Wash organic phase with Brine (

      
      ).[2][9][10] Dry over 
      
      
      
      .[2][8]
  • Purification (Crystallization):

    • Concentrate the organic phase to ~2V.[2]

    • Add n-Heptane (5V) slowly while stirring. The nitro-intermediate should precipitate as a yellow solid.[1][2]

    • Filter and dry under vacuum at 45°C.[2]

Expected Yield: 85–92% Appearance: Yellow crystalline solid.[2]

Step 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to amine.[2][11][12]

Materials & Stoichiometry
ReagentEquiv.[2][5][6]Function
Nitro Intermediate (from Step 1)1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Hydrogen (

)
3 atmReducing Agent
Methanol (MeOH) 10 VSolvent
Detailed Workflow
  • Safety Check: Ensure autoclave/hydrogenation vessel is grounded.

    
     is highly flammable.[2]
    
  • Charging: Charge the Nitro Intermediate and Methanol into the vessel.

  • Catalyst Addition: Under a gentle

    
     stream, carefully add 10% Pd/C. Caution: Dry Pd/C is pyrophoric.[2] Ensure it is wet or added to solvent immediately.
    
  • Purge: Seal vessel. Purge with

    
     (3x) followed by 
    
    
    
    (3x).
  • Reaction: Pressurize to 3 atm (approx 45 psi) with

    
    . Stir vigorously at Room Temperature (25°C) for 6–12 hours.
    
    • Checkpoint: Reaction is complete when

      
       uptake ceases and HPLC shows conversion of the nitro peak to the amine peak.
      
  • Workup:

    • Purge vessel with

      
      .[2][8]
      
    • Filter the mixture through a 0.45 µm membrane or tight Celite pad to remove Pd/C. Note: Do not let the filter cake dry out completely to prevent fire hazard.

    • Concentrate the filtrate to dryness.[2]

  • Final Isolation:

    • Recrystallize the crude amine from Ethanol/Water (1:3) or Toluene/Heptane depending on purity requirements.[2]

    • Dry at 40°C under high vacuum.[2]

Expected Yield: 90–95% Appearance: Off-white to pale beige solid.[1][2]

Part 3: Process Logic & Troubleshooting (Self-Validating Systems)

This protocol is designed with "Checkpoints" to ensure integrity.

ProcessFlow Start Start Synthesis Step1 Step 1: Suzuki Coupling (90°C, 4-6h) Start->Step1 Check1 Checkpoint 1: HPLC SM < 2%? Step1->Check1 Action1_Fail Add 0.005 eq Catalyst + 2h heating Check1->Action1_Fail No Step2 Step 2: Hydrogenation (3 atm H2, RT) Check1->Step2 Yes Action1_Fail->Step1 Check2 Checkpoint 2: H2 Uptake Stops? Step2->Check2 Action2_Fail Check leaks / Repressurize Warm to 35°C Check2->Action2_Fail No Final Final Product Isolation Check2->Final Yes Action2_Fail->Step2

Figure 2: Decision tree for process monitoring and troubleshooting.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Conversion Oxygen in systemEnsure vigorous

sparging of solvents before catalyst addition.[1][2]
Step 1: Pd Black Precipitation Catalyst decompositionAdd additional ligand (e.g.,

or dppf) or lower temp to 80°C.
Step 2: Slow Reduction Catalyst poisoningEnsure Sulfur/Halides are absent. Wash nitro-intermediate thoroughly with water/brine before Step 2.[1][2]
Step 2: Over-reduction Ring hydrogenationKeep pressure < 5 atm.[2] Do not heat > 40°C. Pyridine rings can reduce under forcing conditions.[2]

Part 4: Analytical Specifications

To validate the final compound (CAS 1308914-90-0), compare against these standard parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.23 (d, 6H, Isopropyl-
      
      
      
      )
    • 
       2.90 (sept, 1H, Isopropyl-CH)
      
    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       7.0–8.0 (m, 7H, Aromatic protons)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Found

      
      
      
  • Appearance: Off-white to pale yellow powder.[1][2]

References

  • Suzuki-Miyaura Coupling of 2-Halo-3-nitropyridines

    • Context: Establishes the reactivity profile of 3-nitro-2-chloropyridines vs 3-amino variants.
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalytic Hydrogenation of Nitroarenes

    • Context: Standard protocols for selective nitro reduction in the presence of N-heterocycles.[1][2]

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link

  • General Scale-Up of Aminopyridines

    • Context: Methodologies for handling aminopyridines in pharmaceutical scale-up.[1][2]

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Commercial Availability & CAS Verification

    • Context: Verification of the target structure and identifiers.
    • PubChem Compound Summary for CID 53394626 (2-(4-isopropylphenyl)pyridin-3-amine).[1][2] Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Material Safety Data Sheets (MSDS) for 2-chloro-3-nitropyridine (Skin Irritant/Toxic) and Palladium catalysts before handling.[1][2]

Sources

Application

Application Notes &amp; Protocols: Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine

Abstract This comprehensive guide details the strategic optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine, a key intermediate in pharmaceutical research....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine, a key intermediate in pharmaceutical research. We will explore the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a detailed, field-proven experimental protocol, and offer insights into overcoming common challenges associated with the coupling of electron-rich aminopyridines. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of substituted aminopyridines.

Introduction: The Challenge and Opportunity of Aminopyridine Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the coupling of heteroaryl halides, particularly those bearing amine functionalities, can present significant challenges.[3] The lone pair of the amino group can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.[3] Despite these hurdles, the development of bulky, electron-rich phosphine ligands has revolutionized this field, enabling the efficient coupling of previously difficult substrates.[3][4][5]

The target molecule, 2-(4-Isopropylphenyl)pyridin-3-amine, is a valuable scaffold in medicinal chemistry. This guide provides a systematic approach to its synthesis, focusing on the critical interplay between catalyst, ligand, base, and solvent to achieve high yields and purity.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-chloro-3-aminopyridine), forming a Pd(II) species.[6][9]

  • Transmetalation: The organic group from the organoboron reagent (4-isopropylphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Product Ar-Ar' (Target Molecule) RE->Product ArylHalide Ar-X (2-chloro-3-aminopyridine) ArylHalide->OA BoronicAcid Ar'-B(OH)2 (4-isopropylphenylboronic acid) BoronicAcid->TM Base Base (e.g., K2CO3) Base->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine

This protocol is adapted from established procedures for the coupling of aminopyridines and is optimized for the specific substrates.

Reagents and Materials
  • 2-Chloro-3-aminopyridine

  • 4-Isopropylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel column for purification

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 equiv.), 4-isopropylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) to the reaction flask, followed by the pre-mixed catalyst solution.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 2-(4-isopropylphenyl)pyridin-3-amine as a pure solid.

workflow start Start: Reagent Preparation setup Reaction Setup: Add reactants and base to flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent System (Dioxane/Water) inert->solvent catalyst Add Catalyst/Ligand Solution reaction Heat and Stir (90-100°C, 4-6h) catalyst->reaction solvent->catalyst workup Aqueous Workup: Dilute, extract with EtOAc reaction->workup purify Purification: Flash Column Chromatography workup->purify end End: Pure Product purify->end

Sources

Method

Application Note: Catalytic Reduction of Nitro Precursors to 2-(4-Isopropylphenyl)pyridin-3-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale Biaryl amines, specifically substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Biaryl amines, specifically substituted pyridin-3-amines like 2-(4-Isopropylphenyl)pyridin-3-amine , are highly valuable pharmacophores and critical synthetic intermediates in the development of targeted therapeutics (e.g., kinase inhibitors). The standard synthetic route to this amine relies on the reduction of its corresponding nitro precursor: 3-nitro-2-(4-isopropylphenyl)pyridine .

As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of this transformation. Reducing a nitro group on an electron-deficient pyridine ring—especially one sterically hindered by a bulky ortho-substituent (the 4-isopropylphenyl group)—requires precise control over the reaction microenvironment to prevent catalyst poisoning and intermediate accumulation.

Mechanistic Insights & Causality (E-E-A-T)

The reduction of nitroarenes is not a single-step process. According to the well-established Haber mechanism[1], the transformation proceeds via a cascade of electron and proton transfers.

The Causality of Catalyst and Solvent Selection:

  • Avoiding the Condensation Pathway: The reaction can proceed via a direct pathway (nitro

    
     nitroso 
    
    
    
    hydroxylamine
    
    
    amine) or a condensation pathway where the nitroso and hydroxylamine intermediates dimerize to form unwanted azoxy and azo byproducts[2]. To suppress dimerization, we utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Pd/C provides a continuous, high-density source of surface hydrogen, rapidly driving the hydroxylamine intermediate forward to the primary amine before it can diffuse and dimerize.
  • Overcoming Pyridine Coordination: Pyridine nitrogens possess a lone pair that can weakly coordinate to palladium surfaces, potentially dampening catalytic turnover[3]. To counteract this without resorting to harsh acidic additives that complicate workup, we utilize a protic solvent (Ethanol or Methanol ). The protic environment stabilizes the highly polar transition states and facilitates rapid proton transfer, ensuring the catalyst remains active.

Mechanistic Pathway Visualization

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + 2[H] - H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2[H] Azoxy Azoxyarene (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH Amine Aniline/Amine (Ar-NH2) Hydroxylamine->Amine + 2[H] - H2O Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo + 2[H] - H2O Azo->Amine + 4[H]

Haber mechanism for nitroarene reduction showing direct and condensation pathways.

Quantitative Data: Method Comparison

While Pd/C is the premier choice for laboratory and pilot-scale synthesis, alternative chemical reductions exist. The table below summarizes the empirical data comparing these methodologies for biaryl nitro reductions[4].

Reduction MethodReagents & ConditionsExpected YieldImpurity ProfileScalability & Safety
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, RT>95% Trace hydroxylamineExcellent ; requires safe handling of pyrophoric Pd/C.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C80–85%Iron oxides, unreacted starting materialGood ; often used industrially but workup is sludge-heavy.
Stannous Chloride SnCl₂·2H₂O, EtOAc, 70°C70–75%Tin salts, azoxy dimersPoor ; high toxicity and difficult emulsion during extraction.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system . In-process visual cues (color changes) and strict atmospheric controls ensure both safety and reaction completion.

Materials Required
  • Substrate: 3-nitro-2-(4-isopropylphenyl)pyridine (1.0 eq, e.g., 10 mmol, 2.42 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.05 eq Pd, ~0.5 g)

  • Solvent: Absolute Ethanol (degassed, 50 mL)

  • Gas: Hydrogen gas (H₂) via balloon or low-pressure manifold.

  • Consumables: Celite® 545 for filtration.

Step-by-Step Methodology

Step 1: System Assembly & Purging (Safety Critical)

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-2-(4-isopropylphenyl)pyridine (2.42 g, 10 mmol).

  • Add 50 mL of absolute ethanol. Stir until the substrate is fully dissolved or forms a fine suspension (the solution will typically appear pale yellow).

  • Self-Validation Check: Purge the flask with Nitrogen (N₂) for 5 minutes. Never add dry Pd/C to an organic solvent in the presence of oxygen, as it is highly pyrophoric.

  • Carefully add the 10% Pd/C (0.5 g) in one portion under a gentle N₂ stream.

Step 2: Hydrogenation 5. Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with H₂ gas using a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure H₂ atmosphere. 6. Stir the reaction vigorously (≥ 800 rpm) at room temperature (20–25°C). Vigorous stirring is essential to overcome the mass-transfer limitations caused by the steric bulk of the isopropylphenyl group. 7. In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is typically complete within 2 to 4 hours. The visual validation of completion is the transition of the solution from yellow to nearly colorless (or pale brown due to suspended catalyst).

Step 3: Workup & Isolation 8. Once complete, evacuate the H₂ gas and backfill the system with N₂. 9. Prepare a short pad of Celite® in a sintered glass funnel. Wet the pad with ethanol. 10. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Self-Validation Check: The filtrate must be completely clear. Any grey/black tint indicates catalyst breakthrough, requiring refiltration. 11. Wash the filter cake with an additional 20 mL of ethanol. (Safety Note: Keep the used Celite/Pd/C pad wet with water immediately after filtration to prevent fires). 12. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-Isopropylphenyl)pyridin-3-amine. 13. Purification (Optional): The crude product is often >95% pure. If necessary, it can be recrystallized from heptane/ethyl acetate or purified via flash column chromatography.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Royal Society of Chemistry (Chemical Society Reviews) URL:[https://pubs.rsc.org/en/content/articlelanding/2024/CS/D4CS00531G]
  • Reduction of nitro compounds Wikipedia, The Free Encyclopedia URL:[https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Palladium on Carbon (Pd/C)
  • Amine synthesis by nitro compound reduction Organic Chemistry Portal URL:[https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm]
Application

Application Notes &amp; Protocols: The Utility of 2-(4-Isopropylphenyl)pyridin-3-amine as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Abstract & Introduction The strategic design of ligands is paramount in advancing homogeneous catalysis, enabling the synthesis of complex molecular architectures with high efficiency and selectivity. Within this context...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The strategic design of ligands is paramount in advancing homogeneous catalysis, enabling the synthesis of complex molecular architectures with high efficiency and selectivity. Within this context, N,N-bidentate ligands have emerged as a privileged class, capable of forming stable chelate complexes with transition metals, thereby modulating the metal center's electronic properties and steric environment.[1] This guide focuses on 2-(4-isopropylphenyl)pyridin-3-amine (CAS 1308914-90-0), a member of the 2-arylpyridin-3-amine family, as a versatile and effective ligand for palladium-catalyzed cross-coupling reactions.

The structure of 2-(4-isopropylphenyl)pyridin-3-amine incorporates two key nitrogen donors: the endocyclic pyridine nitrogen and the exocyclic primary amine. This arrangement facilitates the formation of a stable six-membered palladacycle upon coordination. The pyridine ring acts as a tunable electronic sink and a steric buttress, while the amino group provides a strong sigma-donating site.[2] The 4-isopropylphenyl substituent offers a specific steric profile and enhances solubility in common organic solvents. These features collectively contribute to the formation of a catalytically active species that is both robust and efficient, particularly in demanding transformations like the Suzuki-Miyaura cross-coupling.[3]

This document provides a comprehensive overview of the ligand's properties, a detailed mechanistic rationale for its function, and field-tested protocols for its application in the synthesis of biaryl compounds, a critical linkage in pharmaceutical and materials science.

Ligand Characteristics and Properties

The efficacy of a ligand is directly tied to its intrinsic chemical and physical properties.

PropertyValueSource
CAS Number 1308914-90-0[4]
Molecular Formula C₁₄H₁₆N₂[4]
Molecular Weight 212.29 g/mol [4]
Coordination Mode Bidentate (N,N')[1]
Appearance Typically a white to yellow solid or liquid

The bidentate nature of this ligand is crucial. Chelation to the palladium center forms a thermodynamically stable complex, which helps to prevent ligand dissociation and subsequent catalyst decomposition (e.g., formation of palladium black), thereby extending the catalyst's lifetime and maintaining high activity at low catalyst loadings.[1]

Mechanistic Considerations in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] The 2-arylpyridin-3-amine ligand plays a critical role in stabilizing the palladium catalyst throughout the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0)L species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The electron-donating nature of the aminopyridine ligand facilitates this step, particularly for less reactive electrophiles like aryl chlorides.[5]

  • Transmetalation : The halide on the Pd(II) complex is exchanged for the organic group from the boronic acid derivative (activated by a base). The ligand's steric bulk and electronic properties influence the rate and efficiency of this step.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0)L catalyst. This is often the rate-determining step, and the ligand's ability to accommodate the steric strain of the cis-oriented organic groups is vital for an efficient turnover.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add [L-Pd(II)(Ar)(X)] (Oxidative Adduct) pd0->oxidative_add Oxidative Addition transmetalation_complex [L-Pd(II)(Ar)(Ar')] (Di-organo Complex) oxidative_add->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reactants Ar-X reactants->oxidative_add boronic Ar'-B(OR)₂ boronic->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

4.1 Safety Precautions

  • Reagents : Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Bases like potassium carbonate can be irritants. Organic solvents are flammable.[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[6]

  • Inert Atmosphere : Many cross-coupling reactions are sensitive to air and moisture. The use of an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.[3]

4.2 Protocol 1: In Situ Preparation of the Palladium Catalyst

This protocol describes the formation of the active catalyst directly in the reaction vessel from the ligand and a palladium precursor. This method is convenient and avoids the need to isolate the pre-formed catalyst complex.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(4-Isopropylphenyl)pyridin-3-amine (Ligand)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, add Palladium(II) acetate (0.01 mmol, 1 mol%) and the 2-(4-Isopropylphenyl)pyridin-3-amine ligand (0.012 mmol, 1.2 mol%).

  • Add 1 mL of the degassed dioxane/water mixture to the vial containing the palladium precursor and ligand. Stir for 5-10 minutes at room temperature. A color change should be observed as the pre-catalyst forms.

  • Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reagents.

  • Rinse the vial with the remaining 4 mL of the degassed solvent and add it to the Schlenk flask.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature for workup.

4.3 Protocol 2: General Suzuki-Miyaura Coupling and Workup

This protocol outlines a general procedure for the cross-coupling reaction and subsequent isolation of the biaryl product.

Experimental_Workflow arrow setup 1. Reaction Setup (Reagents, Solvent, Catalyst) in Schlenk Flask arrow1 arrow1 setup->arrow1 reaction 2. Reaction (Heating & Stirring under N₂/Ar) arrow2 arrow2 reaction->arrow2 quench 3. Workup: Quench (Add water and organic solvent, e.g., Ethyl Acetate) arrow3 arrow3 quench->arrow3 extract 4. Extraction (Separate organic and aqueous layers) arrow4 arrow4 extract->arrow4 wash 5. Wash Organic Layer (Wash with water, then brine) arrow5 arrow5 wash->arrow5 dry 6. Dry & Filter (Dry over Na₂SO₄, filter) arrow6 arrow6 dry->arrow6 concentrate 7. Concentrate (Remove solvent under reduced pressure) arrow7 arrow7 concentrate->arrow7 purify 8. Purification (Flash column chromatography) arrow8 arrow8 purify->arrow8 product Final Product (Characterize by NMR, MS) arrow1->reaction arrow2->quench arrow3->extract arrow4->wash arrow5->dry arrow6->concentrate arrow7->purify arrow8->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Cooldown : After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with water (20 mL) followed by brine (20 mL) to remove residual base and inorganic salts.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure biaryl product.[8]

Illustrative Performance Data

The following table presents representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the expected performance of a Pd(OAc)₂ / 2-(4-Isopropylphenyl)pyridin-3-amine catalyst system.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34'-Bromoacetophenone4-Acetylbiphenyl96
42-Bromotoluene2-Methylbiphenyl85
53-Bromopyridine3-Phenylpyridine88

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), 1,4-Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are for isolated products.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination); Poor quality reagents/solvents; Insufficient temperature.Ensure proper degassing of solvents and use of inert atmosphere. Use fresh, anhydrous reagents. Verify reaction temperature.
Formation of Homocoupled Product (Ar-Ar) Presence of oxygen; High temperature.Improve inert atmosphere technique. Lower the reaction temperature slightly.
Protodeborylation of Boronic Acid Excess water or base; Prolonged reaction time at high temperature.Use anhydrous base. Ensure solvent water content is controlled (typically 4:1 to 10:1 organic/water). Monitor reaction to avoid unnecessarily long heating.
Formation of Palladium Black Ligand dissociation or decomposition.Increase ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1). Ensure the reaction is well-stirred.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(3-Phenylpropyl)pyridine.
  • CymitQuimica. Product Page for 2-[4-(propan-2-yl)phenyl]pyridin-3-amine.
  • Fisher Scientific. (2025).
  • Li, Y., et al. (2024). Bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. PMC.
  • Al Janabi, B., et al. Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. European Journal of Inorganic Chemistry.
  • García-Briales, E., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. University of Groningen Research Portal.
  • ProQuest. (n.d.). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks.
  • ACS Publications. Kinetic Study of the Insertion of Norbornadiene into Palladium−Carbon Bonds of Complexes Containing the Rigid Bidentate Nitrogen Ligand Bis(arylimino)acenaphthene. Organometallics.
  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Sigma-Aldrich.
  • Sigma-Aldrich. Product Page for 2-Isopropyl-4-methylpyridin-3-amine.
  • Boruah, P. R., et al. (2015).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Method

Amide coupling reactions using 2-(4-Isopropylphenyl)pyridin-3-amine

Application Note: High-Efficiency Amide Coupling of 2-(4-Isopropylphenyl)pyridin-3-amine Executive Summary This guide details optimized protocols for effecting amide coupling reactions with 2-(4-Isopropylphenyl)pyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of 2-(4-Isopropylphenyl)pyridin-3-amine

Executive Summary

This guide details optimized protocols for effecting amide coupling reactions with 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0). This substrate presents a "double-deactivated" profile:

  • Electronic Deactivation: The aminopyridine core is inherently less nucleophilic than standard anilines due to the electron-withdrawing nature of the pyridine ring.

  • Steric Hindrance: The bulky 4-isopropylphenyl group at the ortho (C2) position creates a significant steric barrier, shielding the exocyclic amine at C3.

Standard coupling reagents (EDC, simple carbodiimides) often result in stalled conversion or high background hydrolysis. This note prioritizes Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent methodologies to overcome these barriers, ensuring high yields and scalability.

Chemical Context & Challenges

The target molecule is a critical scaffold in kinase inhibitor discovery (e.g., Smoothened antagonists, KRAS inhibitors). Understanding its reactivity profile is prerequisite to successful synthesis.

Reactivity Analysis
  • Nucleophilicity: The C3-amine lone pair is delocalized into the pyridine ring. While C3 is less electron-deficient than C2 or C4, the pKa of the conjugate acid is significantly lower than that of aniline (~6.0 vs. 4.6), reducing reactivity.

  • Steric Clash: The biaryl bond at C2-C1' allows free rotation, but the ortho-phenyl ring creates a "picket fence" effect. The isopropyl group at the para position of the phenyl ring adds lipophilicity but does not directly impact the reaction center; however, the sheer bulk of the phenyl ring hinders the approach of large electrophiles.

Strategic Implications
  • Avoid: Weak activation (EDC/HOBt) or bulky coupling reagents that cannot penetrate the steric shield.

  • Prefer: Small, highly reactive electrophiles (Acyl chlorides, Acyl fluorides, Mixed anhydrides) or reagents that activate the acid in a compact transition state (T3P).

Decision Framework

Use the following logic tree to select the appropriate protocol based on your carboxylic acid partner.

CouplingStrategy Start Start: Select Carboxylic Acid AcidType Is the Acid Acid-Sensitive or Epimerization Prone? Start->AcidType YesSensitive Yes (e.g., Chiral center, Boc-group) AcidType->YesSensitive High Risk NoRobust No (Robust Acid) AcidType->NoRobust Low Risk MethodA Method A: T3P Coupling (Low Epimerization, High Solvency) YesSensitive->MethodA MethodB Method B: Ghosez's Reagent (In-situ Acid Chloride) NoRobust->MethodB Steric Bulk High MethodC Method C: HATU/DIPEA (Only for unhindered acids) NoRobust->MethodC Steric Bulk Low

Figure 1: Decision tree for selecting coupling conditions based on carboxylic acid properties.

Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) Coupling

Best for: Chiral acids, scale-up, and "difficult" substrates where epimerization is a concern.[1]

Mechanism: T3P acts as a cyclic anhydride precursor. It forms a highly reactive mixed anhydride with the carboxylic acid. The byproduct is water-soluble, simplifying purification.[1]

Reagents:

  • Amine: 2-(4-Isopropylphenyl)pyridin-3-amine (1.0 equiv)[2][3]

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • T3P: 50% w/w solution in EtOAc or DMF (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/NMP (for solubility)

Protocol:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.2 equiv) and the Amine (1.0 equiv) in Ethyl Acetate (EtOAc) [Concentration ~0.1 – 0.2 M].

    • Note: If the amine is insoluble in EtOAc, use DMF or a 1:1 mixture.

  • Base Addition: Add Pyridine (4.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add T3P solution (2.0 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic. On large scale (>5g), cool to 0°C during addition.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Check LCMS. If conversion is <50% after 4h, add an additional 1.0 equiv of T3P and increase temp to 80°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash successively with water, sat. NaHCO3, and brine.

    • Crucial: T3P byproducts are water-soluble; extensive washing usually yields pure product.

Method B: Ghosez’s Reagent (In-Situ Acid Chloride)

Best for: Extremely hindered acids or when T3P fails. "The Sledgehammer Approach."

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.

Reagents:

  • Amine: 1.0 equiv[4]

  • Carboxylic Acid: 1.1 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Base: Pyridine or Et3N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl3)

Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DCM.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C or RT.

    • Stir at RT for 30–60 minutes.

    • Validation: Aliquot a small sample into MeOH. Analyze by LCMS to check for the methyl ester (indicates acid chloride was formed).

  • Coupling:

    • Add the Amine (1.0 equiv) and Pyridine (2.0 equiv) to the activated acid chloride solution.

    • Note: Alternatively, add the acid chloride solution to a solution of the amine/base to minimize side reactions.

  • Reaction: Stir at RT for 2–16 hours. If sluggish, reflux in CHCl3 (60°C).

  • Workup: Standard aqueous extraction (DCM/Water).

Method C: HATU / DIPEA (Standard)

Best for: Baseline comparison or highly reactive/unhindered acids.

Protocol:

  • Dissolve Acid (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 mins (Pre-activation is critical).

  • Add Amine (1.0 equiv).

  • Stir at 50–60°C. (RT is often insufficient for this substrate).

Comparative Data Analysis

FeatureMethod A (T3P)Method B (Ghosez)Method C (HATU)
Reactivity HighVery HighModerate
Steric Tolerance ExcellentExcellentGood
Epimerization Low (Safe for chiral acids)ModerateModerate/High
Workup Simple (Aqueous wash)Standard ExtractionDifficult (Remove urea/HOBt)
Atom Economy GoodModeratePoor
Recommendation Primary Choice Backup Choice Baseline Only

Troubleshooting & Optimization

  • Issue: Low Conversion (<20%)

    • Cause: The pyridine nitrogen of the substrate may be coordinating with the coupling reagent or protonating.

    • Fix: Increase base stoichiometry (DIPEA/Pyridine) to ensure the C3-amine is free. Switch to Method B (Acid Chloride) to bypass activation equilibrium.

  • Issue: Starting Material Recovery

    • Cause: Steric hindrance preventing attack.

    • Fix: Use Microwave Irradiation . 100°C – 120°C for 30 mins in DMF often drives difficult amidations to completion.

  • Issue: Regioselectivity (if Acid has other nucleophiles)

    • Insight: The 2-aryl-3-aminopyridine is a weak nucleophile. If your acid has an alcohol or another amine, protect them. This amine will not compete effectively against unhindered nucleophiles.

References

  • T3P Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, vol. 13, no.[1] 19, 2011, pp. 5048–5051. Link

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions.
  • Steric Hindrance in Amides: Schäfer, G., et al.[5][6] "The Synthesis of Sterically Hindered Amides." CHIMIA, vol. 69, 2015. Link

  • Substrate Data: "2-(4-Isopropylphenyl)pyridin-3-amine (CAS 1308914-90-0)."[2][3][7] PubChem Compound Summary. Link[8]

Sources

Application

Application Note: Divergent Synthesis of Fused Heterocycles from 2-(4-Isopropylphenyl)pyridin-3-amine

Abstract & Strategic Overview This application note details the synthetic protocols for transforming 2-(4-isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) into two distinct classes of fused tricyclic heterocycles: -ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for transforming 2-(4-isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) into two distinct classes of fused tricyclic heterocycles:


-carbolines  (pyrido[2,3-b]indoles) and pyrido[2,3-c]cinnolines .

The starting material features a "biaryl amine" motif where a pyridine ring is linked to an electron-rich 4-isopropylphenyl group. This scaffold is a privileged structure in medicinal chemistry, serving as a precursor to bioisosteres of kinase inhibitors and DNA-intercalating agents.

We present two orthogonal pathways:

  • Pathway A (Oxidative C–H Amination): Uses Palladium catalysis to form a five-membered nitrogen ring, yielding the

    
    -carboline core.
    
  • Pathway B (Diazotization/Richter Cyclization): Uses classical nitrosation to form a six-membered diaza-ring, yielding the pyrido[2,3-c]cinnoline core.

Structural Divergence Workflow

DivergentSynthesis SM Starting Material 2-(4-Isopropylphenyl)pyridin-3-amine PathA Pathway A Pd-Catalyzed C-H Amination SM->PathA Pd(OAc)2, Cu(OAc)2 120°C, Solvent PathB Pathway B Diazotization / Cinnoline Synthesis SM->PathB NaNO2, HCl 0-5°C TargetA Target A 3-Isopropyl-9H-pyrido[2,3-b]indole (α-Carboline) PathA->TargetA TargetB Target B 3-Isopropylpyrido[2,3-c]cinnoline PathB->TargetB

Figure 1: Divergent synthetic pathways available for the 2-aryl-3-aminopyridine scaffold.

Pathway A: Synthesis of -Carbolines via Pd-Catalyzed C–H Amination[1]

The formation of the pyrido[2,3-b]indole skeleton is achieved through an intramolecular Buchwald-Hartwig type reaction involving the activation of the C(sp2)–H bond on the phenyl ring. The para-isopropyl substituent activates the phenyl ring, facilitating the electrophilic metalation step.

Mechanistic Insight

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The key step is the Concerted Metallation-Deprotonation (CMD) or electrophilic palladation at the ortho-position of the phenyl ring, followed by reductive elimination to form the C–N bond.

CatalyticCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (N-H Insertion) Pd0->OxAdd + Substrate Int1 Pd(II)-Amido Complex OxAdd->Int1 CHAct C-H Activation (CMD Mechanism) Int1->CHAct - AcOH Palladacycle Six-Membered Palladacycle CHAct->Palladacycle RedElim Reductive Elimination (Product Release) Palladacycle->RedElim RedElim->Pd0 + Oxidant (Cu)

Figure 2: Simplified catalytic cycle for the intramolecular C-H amination.

Detailed Protocol

Reagents:

  • Substrate: 2-(4-Isopropylphenyl)pyridin-3-amine (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Oxidant: Copper(II) acetate [Cu(OAc)₂] (2.0 equiv)

  • Solvent: Toluene or DMF (anhydrous)

  • Additive: Pivalic acid (20 mol%) — Critical for promoting C-H activation via CMD.

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a sealed tube with the substrate (1.0 mmol, 212 mg), Pd(OAc)₂ (11 mg, 0.05 mmol), Cu(OAc)₂ (363 mg, 2.0 mmol), and pivalic acid (20 mg).

  • Solvation: Add anhydrous Toluene (5 mL). If solubility is poor, switch to DMF, though Toluene often provides cleaner profiles for isopropyl-substituted arenes.

  • Reaction: Seal the tube and heat to 110–120 °C for 12–16 hours.

    • Process Note: Monitor by TLC (Hexane/EtOAc 7:3). The starting amine is fluorescent; the carboline product typically exhibits intense blue fluorescence under UV (365 nm).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove copper salts and palladium black.

  • Purification: Wash the filtrate with saturated NaHCO₃ (2x) and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Expected Yield: 75–85% Key Characterization: Disappearance of the broad


 signal (~4-5 ppm) and appearance of a sharp indole-like 

signal (>10 ppm) in

H NMR.

Pathway B: Synthesis of Pyrido[2,3-c]cinnolines via Diazotization

This pathway utilizes the classic Richter/Widman-Stoermer cyclization logic. Diazotization of the amine generates a highly electrophilic diazonium species which attacks the electron-rich ortho-position of the attached phenyl ring.

Mechanism & Rationale

The 4-isopropyl group exerts a positive inductive effect (+I), increasing electron density at the ortho-carbons of the phenyl ring. This significantly accelerates the intramolecular azo-coupling compared to unsubstituted phenyl rings.

Detailed Protocol

Reagents:

  • Substrate: 2-(4-Isopropylphenyl)pyridin-3-amine (1.0 equiv)

  • Reagent A: Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Acid: Conc. Hydrochloric Acid (

    
    ) / Water mixture (1:1)
    

Step-by-Step Procedure:

  • Salt Formation: Dissolve the substrate (1.0 mmol, 212 mg) in 10 mL of 6M HCl. Cool the solution to 0–5 °C in an ice-salt bath. Ensure vigorous stirring; the hydrochloride salt may precipitate.

  • Diazotization: Dropwise add a solution of

    
     (83 mg, 1.2 mmol) in water (1 mL) over 10 minutes. Maintain internal temperature below 5 °C.
    
    • Observation: The solution will turn yellow/orange. Evolution of

      
       gas is not desired at this stage (indicates decomposition).
      
  • Cyclization: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Thermal Finish: If TLC shows the intermediate diazonium salt remains (often seen as a baseline spot or by azo-dye test), heat the mixture to 60 °C for 1 hour to force cyclization.

  • Workup: Neutralize the acidic solution carefully with 2M NaOH or saturated

    
     until pH ~8. The product usually precipitates as a solid.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (3 x 15 mL).

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If necessary, use column chromatography (DCM/MeOH 95:5).

Expected Yield: 60–75% Key Characterization: Loss of amine protons. The formation of the cinnoline N=N bond is distinct in IR and shifts in


C NMR.

Comparative Data Analysis

FeaturePathway A (

-Carboline)
Pathway B (Cinnoline)
Reaction Type Metal-Catalyzed C-H ActivationElectrophilic Aromatic Substitution
Key Reagent Pd(OAc)₂, Cu(OAc)₂NaNO₂, HCl
Operational Risk Low (Standard heating)Medium (Exothermic diazotization)
Substrate Sensitivity Isopropyl group stable at 120°CAcid sensitive groups may hydrolyze
Atom Economy Lower (Requires stoichiometric oxidant)Higher (Water is main byproduct)
Fluorescence High (Blue emission)Low/Moderate

References

  • Vertex AI Search. (2025). Synthesis of alpha-carbolines via sequential palladium-catalyzed aryl amination. PubMed. Link

  • RSC Publishing. (2025). Solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium catalysis. Chemical Communications.[2][3] Link

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Link

  • SciSpace. (2023). Efficient synthesis of pyrido[3,4-c]cinnolines by intramolecular azo coupling. Link

  • ACS Publications. (2017).[4] Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine

Executive Summary The 2-arylpyridin-3-amine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. This application note details a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpyridin-3-amine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. This application note details a highly optimized, microwave-assisted Suzuki-Miyaura cross-coupling protocol for the synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine (PubChem CID: 68306934)[1]. By leveraging microwave irradiation and a bidentate palladium catalyst, this method overcomes the inherent deactivation challenges posed by unprotected primary amines, reducing reaction times from 18 hours to 15 minutes while maximizing atom economy and yield[2],[3].

Mechanistic Insights & Reaction Design

Overcoming Amine-Induced Catalyst Deactivation

Historically, primary amines on heteroaryl halides are protected (e.g., as acetamides) prior to cross-coupling to prevent catalyst poisoning[4]. The free


 group at the 3-position presents a dual challenge:
  • Electronic Deactivation: It donates electron density into the pyridine ring via resonance, increasing the activation energy required for the oxidative addition of the adjacent C-Br bond.

  • Ligand Competition: The amine can coordinate to the active

    
     species, displacing labile phosphine ligands and leading to the precipitation of inactive palladium black.
    

However, recent synthetic advances demonstrate that halogenated heteroaromatics bearing primary amine groups can be directly coupled without protection/deprotection steps if the kinetics are properly managed[5].

The Causality of Condition Selection

To outcompete catalyst degradation, we employ Microwave Irradiation combined with


 . Microwave heating rapidly supplies the thermal energy needed to drive oxidative addition[3]. Concurrently, the bidentate dppf ligand enforces a cis-geometry on the palladium center, which not only accelerates the reductive elimination step but is also sterically bulky enough to prevent the primary amine from easily coordinating to the metal.

A biphasic solvent system of 1,4-Dioxane/Water (4:1 v/v) is utilized. Dioxane provides excellent solubility for the organic precursors and the catalyst, while water is strictly necessary to dissolve the


 base and facilitate the formation of the reactive trihydroxyboronate intermediate required for transmetalation[4].

CatalyticCycle Pd_Active Pd(0) Active Catalyst [Pd(dppf)] Ox_Add Oxidative Addition Intermediate: Pd(II) Complex (+ 2-Bromo-pyridin-3-amine) Pd_Active->Ox_Add Step 1: Insertion into C-Br bond Transmet Transmetalation (+ 4-Isopropylphenylboronic acid + K2CO3 / H2O) Ox_Add->Transmet Step 2: Boronate Transfer Red_Elim Reductive Elimination Product Release Transmet->Red_Elim Step 3: Isomerization & Elimination Red_Elim->Pd_Active Catalyst Regeneration Product 2-(4-Isopropylphenyl)pyridin-3-amine Target Molecule Red_Elim->Product Yields

Suzuki-Miyaura catalytic cycle for 2-(4-isopropylphenyl)pyridin-3-amine.

Quantitative Data & Optimization

The following table summarizes the optimization data. The transition from conventional heating to microwave irradiation, coupled with the switch from a monodentate (


) to a bidentate (dppf) ligand, resulted in a self-validating, high-yield system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryHeating ModalityCatalyst (5 mol%)Base (2.0 eq)Solvent System (4:1)TimeYield (%)
1Oil Bath (90 °C)


1,4-Dioxane/

18 h41
2Microwave (110 °C)


1,4-Dioxane/

15 min76
3 Microwave (110 °C)


1,4-Dioxane/

15 min 94
4Microwave (110 °C)


Toluene/

15 min68

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure experimental integrity at each phase.

ExperimentalWorkflow Prep 1. Reaction Assembly Reagents + Dioxane/H2O MW 2. Microwave Heating 110°C, 15 min, 150W Prep->MW Workup 3. Workup & Extraction EtOAc / Brine Wash MW->Workup Purify 4. Flash Chromatography Silica Gel (Hex/EtOAc) Workup->Purify Validate 5. Analytical Validation LC-MS & NMR Purify->Validate

Step-by-step experimental workflow for microwave-assisted cross-coupling.

Materials Required
  • Aryl Halide: 2-Bromo-pyridin-3-amine (1.0 mmol, 173 mg)

  • Boronic Acid: (4-Isopropylphenyl)boronic acid (1.2 mmol, 197 mg)

  • Catalyst:

    
     (0.05 mmol, 41 mg)
    
  • Base: Potassium carbonate (

    
    ) (2.0 mmol, 276 mg)
    
  • Solvents: Degassed 1,4-Dioxane (4.0 mL) and Deionized

    
     (1.0 mL)
    
Step-by-Step Procedure
  • Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the 2-bromo-pyridin-3-amine, (4-isopropylphenyl)boronic acid, and

    
    .
    
  • Inert Atmosphere Generation: Seal the vial with a crimp cap containing a Teflon septum. Evacuate and backfill the vial with dry Nitrogen (

    
    ) or Argon three times.
    
  • Solvent & Catalyst Addition: Inject the degassed 1,4-dioxane and water via syringe. Quickly uncap, add the

    
     catalyst, and reseal. Note: Adding the catalyst last minimizes premature oxidation.
    
  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 110 °C for 15 minutes (Max power: 150 W, cooling enabled).

  • Self-Validation Checkpoint (IPC): Allow the vial to cool to room temperature. Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material peak (

    
     173/175) and appearance of the product mass (
    
    
    
    213.1).
  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (2 × 10 mL), dry the organic layer over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50). The product typically elutes at an

    
     of 0.35 (in 60:40 Hex/EtOAc).
    

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2-(4-Isopropylphenyl)pyridin-3-amine, the following analytical signatures must be verified:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 213.13; Found: 213.1.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (dd, 
      
      
      
      Hz, 1H, Pyridine
      
      
      )
    • 
       7.60 (d, 
      
      
      
      Hz, 2H, Aryl
      
      
      )
    • 
       7.35 (d, 
      
      
      
      Hz, 2H, Aryl
      
      
      )
    • 
       7.15 (dd, 
      
      
      
      Hz, 1H, Pyridine
      
      
      )
    • 
       7.05 (dd, 
      
      
      
      Hz, 1H, Pyridine
      
      
      )
    • 
       3.85 (br s, 2H, 
      
      
      
      ) (Self-validation: Disappears upon
      
      
      exchange)
    • 
       2.95 (septet, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       1.30 (d, 
      
      
      
      Hz, 6H,
      
      
      )

References

1.[4] Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: National Institutes of Health (PMC) URL:

2.[1] Title: 2-(4-Isopropylphenyl)pyridin-3-amine | C14H16N2 | CID 68306934 Source: National Institutes of Health (PubChem) URL:

3.[2] Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Greenwich (gre.ac.uk) URL:

4.[3] Title: Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode Source: ITMO University (itmo.ru) URL:

5.[5] Title: Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls Source: Durham University E-Theses (dur.ac.uk) URL:

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 2-(4-Isopropylphenyl)pyridin-3-amine Intermediates

Executive Summary & Scope 2-(4-Isopropylphenyl)pyridin-3-amine (CAS 1308914-90-0) is a critical biaryl intermediate frequently utilized in the synthesis of targeted therapeutics, including LPA1 receptor modulators and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-(4-Isopropylphenyl)pyridin-3-amine (CAS 1308914-90-0) is a critical biaryl intermediate frequently utilized in the synthesis of targeted therapeutics, including LPA1 receptor modulators and kinase inhibitors. Synthesized predominantly via Suzuki-Miyaura cross-coupling, the crude reaction stream presents a complex purification challenge.

As an amphiphilic molecule—featuring a highly lipophilic isopropylphenyl tail and a polar, hydrogen-bonding aminopyridine head—this intermediate is notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during crystallization. Furthermore, the strong bidentate coordinating ability of the aminopyridine motif results in severe palladium (Pd) entrapment. This application note details a self-validating, highly controlled seeded crystallization protocol designed to bypass the LLPS boundary, enforce strict polymorphic control, and purge heavy metal impurities to parts-per-million (ppm) levels.

The Causality of Liquid-Liquid Phase Separation (LLPS)

In mixed solvent systems, rapid generation of supersaturation forces the 2-(4-Isopropylphenyl)pyridin-3-amine system to minimize its free energy. Rather than forming an ordered crystal lattice, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase.

When a crystallization process enters this metastable LLPS region, the solute-rich oil droplets eventually undergo spontaneous, uncontrolled primary nucleation. This droplet nucleation causes massive agglomeration, trapping mother liquor, unreacted boronic acid, and Pd-complexes within the particle core . To achieve high-purity crystalline material, the supersaturation trajectory must be strictly managed to remain within the metastable zone width (MSZW) for solid-liquid equilibrium, entirely avoiding the LLPS boundary .

PhaseDiagram S1 Undersaturated Solution S2 Metastable Zone S1->S2 Cooling S4 Labile Zone S1->S4 Crash Cooling S3 Liquid-Liquid Phase Separation S2->S3 Rapid Cooling S5 Controlled Crystal Growth S2->S5 Seeding Applied S6 Agglomeration / Impurity Entrapment S3->S6 Droplet Nucleation S4->S6 Uncontrolled Growth

Thermodynamic pathways demonstrating the causality of LLPS versus controlled crystal growth.

Upstream Impurity Purge: Palladium Scavenging

Standard crystallization is thermodynamically insufficient to clear Pd from aminopyridine derivatives due to co-crystallization of the metal-ligand complexes. A pre-crystallization scavenging step is mandatory. By introducing a functionalized silica scavenger (e.g., Si-Thiol) at elevated temperatures, the high affinity of the thiol groups outcompetes the aminopyridine nitrogen atoms, transferring the Pd to the heterogeneous silica support which is then removed via polish filtration .

Workflow N1 Crude Reaction Mixture N2 Pd Scavenging (Si-Thiol) N1->N2 N3 Polish Filtration N2->N3 N4 Solvent Exchange/Heating N3->N4 N5 Seeding & Aging N4->N5 N6 Controlled Cooling N5->N6 N7 Filtration & Washing N6->N7 N8 Pure Crystalline Product N7->N8

End-to-end purification workflow integrating Pd scavenging and seeded crystallization.

Quantitative Data Synthesis

Table 1: Solvent Screening & LLPS Risk Assessment

Selection of Isopropyl Acetate (IPAc) and Heptane provides the optimal balance of solubility tuning while minimizing the activity coefficient spikes that trigger LLPS.

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)LLPS Risk ProfileMorphological Outcome
Toluene / Heptane (1:1)> 15045HighAgglomerated spheres
IPAc / Heptane (1:2) 120 < 10 Low (with seeding) Prismatic Crystals
Ethanol / Water (1:1)855SevereOiled-out amorphous mass
THF / Heptane (1:3)14025ModerateFine needles, poor filtration
Table 2: Critical Process Parameters (CPPs) for Protocol A
Process StepCritical Process Parameter (CPP)Target RangeCQA ImpactedCausality / Justification
Scavenging Scavenger Loading5 - 10 wt%API Purity (Heavy Metals)Insufficient loading fails to break the Pd-aminopyridine coordination complex.
Seeding Seeding Temperature45°C ± 2°CPolymorph & PuritySeeding too low risks crossing the LLPS boundary; too high dissolves the seed bed.
Cooling Cooling Rate0.1 - 0.15 °C/minParticle Size & PurityRapid cooling generates supersaturation faster than crystal growth can consume it, triggering oiling out.

Experimental Protocol: Seeded Cooling Crystallization (Self-Validating)

This protocol is designed for a 100 g scale of crude 2-(4-Isopropylphenyl)pyridin-3-amine and utilizes Process Analytical Technology (PAT) to ensure self-validation at each critical node.

Step 1: Dissolution & Palladium Scavenging
  • Action: Charge 100 g of crude intermediate into a 1 L jacketed reactor. Add 600 mL of Isopropyl Acetate (IPAc).

  • Action: Add 5.0 g (5 wt%) of Si-Thiol functionalized silica scavenger. Heat the suspension to 60°C and agitate at 250 RPM for 2 hours.

  • Causality: 60°C ensures complete dissolution of the API, reducing viscosity and maximizing the kinetic transfer rate of Pd from the API to the solid silica support.

Step 2: Polish Filtration & IPC
  • Action: Filter the hot mixture (maintaining >55°C) through a pre-heated Celite pad to remove the Pd-loaded silica. Rinse the reactor and pad with 100 mL of hot IPAc.

  • Self-Validation (IPC): Analyze a 1 mL filtered aliquot via ICP-MS. System Gate: The process may only proceed to Step 3 if Pd concentration is confirmed to be < 10 ppm.

Step 3: Anti-Solvent Dosing & Metastable Zone Entry
  • Action: Transfer the filtrate to a clean crystallizer equipped with an FBRM (Focused Beam Reflectance Measurement) probe. Maintain temperature at 55°C.

  • Action: Linearly dose 300 mL of Heptane over 45 minutes.

  • Causality: Heptane acts on the lipophilic isopropylphenyl tail, sharply reducing solubility. Dosing slowly prevents localized supersaturation spikes at the solvent interface, avoiding premature LLPS.

Step 4: Seeding & Aging
  • Action: Cool the homogeneous solution to 45°C. Charge 1.0 g (1 wt%) of pure, crystalline 2-(4-Isopropylphenyl)pyridin-3-amine seeds (pre-milled to a d90 < 50 µm) slurried in 10 mL of Heptane.

  • Action: Age the slurry isothermally at 45°C for 2 hours.

  • Self-Validation (IPC): Monitor via FBRM. A successful seeding event is validated by a steady, linear increase in chord counts in the 10-50 µm range, confirming secondary nucleation. The absence of a sudden exponential spike or spherical droplet signatures confirms the LLPS boundary was successfully avoided.

Step 5: Controlled Cooling
  • Action: Cool the slurry from 45°C to 5°C at a strict linear rate of 0.1°C/min (approx. 6.5 hours).

  • Causality: A slow, controlled cooling rate ensures that the rate of supersaturation generation is perfectly matched by the rate of crystal growth on the existing seed bed.

Step 6: Isolation & Washing
  • Action: Discharge the slurry and filter via a Nutsche filter or sintered glass funnel.

  • Action: Wash the filter cake with 2 bed volumes of pre-chilled (5°C) IPAc/Heptane (1:2 v/v).

  • Action: Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours.

  • Self-Validation (IPC): Perform PXRD (Powder X-Ray Diffraction) on the dried cake to confirm polymorphic form match against the reference standard, and HPLC to confirm >99.5% purity.

References

  • Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation Organic Process Research & Development, ACS Publications. URL:[Link] [1]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Organic Process Research & Development, ACS Publications. URL:[Link] [2]

  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 (Note: Highlights industrial application of Pd scavenging and crystallization workflows) Organic Process Research & Development, ACS Publications. URL:[Link][3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(4-Isopropylphenyl)pyridin-3-amine Synthesis

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized aminopyridines often looks trivial on paper but present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized aminopyridines often looks trivial on paper but presents significant challenges in the reactor.

The synthesis of 2-(4-isopropylphenyl)pyridin-3-amine typically proceeds via a two-step sequence: a Suzuki-Miyaura cross-coupling to install the aryl group, followed by the reduction of the nitro group to an amine. Below, we provide a mechanistic troubleshooting guide, validated protocols, and quantitative data to help you overcome common yield-limiting bottlenecks such as catalyst poisoning, protodeboronation, and stalled reductions.

Synthetic Workflow & Decision Logic

SynthesisWorkflow Start 2-Halo-3-nitropyridine + (4-Isopropylphenyl)boronic acid Suzuki Step 1: Suzuki-Miyaura Coupling (Pd-Catalyst, Base, Solvent) Start->Suzuki Check1 Yield > 80%? Suzuki->Check1 Trouble1 Troubleshoot: 1. Switch to 2-Bromo 2. Use XPhos/Pd2(dba)3 3. Degas Solvents Check1->Trouble1 No Intermediate 2-(4-Isopropylphenyl)- 3-nitropyridine Check1->Intermediate Yes Trouble1->Suzuki Optimize Reduction Step 2: Nitro Reduction (SnCl2 or Pd/C + H2) Intermediate->Reduction Check2 Complete Conversion? Reduction->Check2 Trouble2 Troubleshoot: 1. Increase Temp/Time 2. Check for Hydroxylamine 3. Adjust pH to 8-9 Check2->Trouble2 No Product Target Molecule: 2-(4-Isopropylphenyl)pyridin-3-amine Check2->Product Yes Trouble2->Reduction Optimize

Figure 1: Troubleshooting workflow for the 2-step synthesis of 2-(4-Isopropylphenyl)pyridin-3-amine.

Diagnostic Data: Yield Optimization Matrix

Use the following quantitative data to benchmark your current experimental setup against optimized parameters.

Reaction StepCatalyst / Reagent SystemSolvent & TempPrimary Issue AddressedTypical Yield
Suzuki Coupling Pd(PPh3)4 (5 mol%), Na2CO3Toluene/H2O, 90°CBaseline conditions (Prone to stalling)45–55%
Suzuki Coupling Pd2(dba)3, XPhos, K3PO41,4-Dioxane, 100°COvercomes C-Cl activation barrier85–92%
Nitro Reduction Pd/C (10%), H2 (1 atm)MeOH, 25°CStalls at hydroxylamine intermediate40–60%
Nitro Reduction SnCl2·2H2O (5 equiv)MeOH, Reflux (65°C)Drives complete reduction to amine77–85%
Troubleshooting FAQs
Q1: My Suzuki coupling using 2-chloro-3-nitropyridine is stalling at 50% conversion. Should I switch to the bromo-analogue?

A: Yes, if your budget allows. The C-Cl bond in 2-chloro-3-nitropyridine is electronically activated by the strongly electron-withdrawing ortho-nitro group, but it still possesses a higher activation energy for 1 compared to a C-Br bond[1]. If you must use the chloro-starting material, you need to overcome this barrier by upgrading your ligand. Switch from standard triphenylphosphine to a bulky, electron-rich dialkylbiaryl phosphine like XPhos. This accelerates the oxidative addition step and prevents the basic pyridine nitrogen from2[2].

Q2: I am observing massive protodeboronation of the (4-isopropylphenyl)boronic acid. How do I suppress this?

A: Protodeboronation is a base-catalyzed hydrolysis of the C-B bond. It is highly sensitive to excess water, high temperatures, and high localized concentrations of base. To suppress this:

  • Reduce water content: Switch from a Toluene/Water mixture to anhydrous 1,4-Dioxane with finely milled anhydrous K3PO4.

  • Control stoichiometry: Add the boronic acid slowly (e.g., via syringe pump) over 2 hours. This keeps the steady-state concentration of the boronic acid low, favoring the productive transmetalation cycle over the destructive hydrolysis pathway.

Q3: The nitro reduction step (Step 2) is yielding a mixture of the desired amine and a +16 Da mass impurity. How do I drive it to completion?

A: The +16 Da impurity is the stable hydroxylamine intermediate. Nitro reductions proceed sequentially: Nitro


 Nitroso 

Hydroxylamine

Amine. Heterogeneous catalysts like Pd/C often stall at the hydroxylamine stage because the newly formed basic pyridine nitrogen coordinates to the palladium surface, deactivating it. To push the reaction to completion, utilize a homogeneous single-electron transfer reducing agent. Using 3 for 3 hours is a highly reliable method for fully reducing nitropyridines without stalling[3].
Q4: LC-MS shows 100% conversion to the amine, but my isolated yield is terrible after aqueous workup. Where is my product?

A: You are likely losing your product in the aqueous layer. Pyridin-3-amines are highly polar and readily form water-soluble ammonium salts at neutral to low pH. Furthermore,4 require careful pH control during isolation[4]. Before extraction, you must adjust the pH of your aqueous phase to 8–9 using saturated NaHCO3. Extract with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) rather than standard diethyl ether or DCM.

Validated Experimental Protocols
Protocol 1: Synthesis of 2-(4-Isopropylphenyl)-3-nitropyridine

This protocol utilizes anhydrous conditions to prevent protodeboronation.

  • Charge the Reactor: To an oven-dried Schlenk flask, add 2-bromo-3-nitropyridine (1.0 equiv, 10 mmol), (4-isopropylphenyl)boronic acid (1.2 equiv, 12 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

  • Solvent Addition & Degassing: Add 40 mL of anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with Argon for 20 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol) under a positive stream of Argon.

  • Heating: Heat the reaction mixture to 90°C for 4 hours.

    • Self-Validation Checkpoint: As the active Pd(0) species forms and enters the catalytic cycle, the reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a yellow solid.

Protocol 2: Reduction to 2-(4-Isopropylphenyl)pyridin-3-amine

This protocol utilizes SnCl2 to bypass hydroxylamine stalling.

  • Dissolution: Dissolve 2-(4-isopropylphenyl)-3-nitropyridine (1.0 equiv, 8 mmol) in 30 mL of Methanol.

  • Reagent Addition: Add SnCl2·2H2O (5.0 equiv, 40 mmol) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: The addition is mildly exothermic. A successful reduction will show the complete disappearance of the bright yellow color associated with the nitroaromatic starting material within the first hour of heating.

  • Reflux: Heat the mixture to 65°C (reflux) for 3–4 hours. Monitor by LC-MS until the +16 Da hydroxylamine mass is completely consumed.

  • Quench & pH Adjustment: Cool to room temperature and concentrate under reduced pressure to remove methanol. Suspend the residue in EtOAc (50 mL) and slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8–9.

    • Self-Validation Checkpoint: Heavy, white precipitation of tin oxides/hydroxides will occur. Do not attempt to separate the layers yet.

  • Filtration & Extraction: Filter the entire biphasic mixture through a tightly packed Celite pad to remove the tin emulsion. Separate the layers of the filtrate, extract the aqueous layer twice more with EtOAc, dry over Na2SO4, and concentrate to yield the target amine.

References
  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ | Source: Guidechem | 3

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | Source: PMC |2

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides | Source: University of Windsor | 1

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | Source: ACS Publications | 4

Sources

Optimization

Technical Support Center: Purification of 2-(4-Isopropylphenyl)pyridin-3-amine

Welcome to the technical support guide for the purification of 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and deta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this molecule.

Introduction: Understanding the Molecule

2-(4-Isopropylphenyl)pyridin-3-amine is a bifunctional molecule featuring a basic aminopyridine core and a nonpolar isopropylphenyl substituent.[1] This structure presents unique purification challenges, as the molecule can interact with stationary phases in multiple ways, and its basicity requires careful pH control during aqueous extractions. Common impurities may include unreacted starting materials, catalysts, and side-products that can be acidic, basic, or neutral, necessitating a multi-step purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 2-(4-Isopropylphenyl)pyridin-3-amine.

Initial Assessment & Strategy Selection

Question: I have a crude reaction mixture. How do I decide which purification method to use first?

Answer: The optimal starting point depends on the nature of your impurities. A logical workflow is essential for efficient purification.

  • Initial Analysis: First, analyze your crude material using Thin Layer Chromatography (TLC) and/or LC-MS. This will give you an idea of the number of components and their relative polarities. If possible, identify which spots/peaks correspond to starting materials, the desired product, and byproducts.

  • Acid-Base Properties: Determine if your impurities are acidic, basic, or neutral.

    • Acidic Impurities (e.g., carboxylic acids): An acid-base extraction is highly effective and should be your first step.[2]

    • Non-basic/Neutral Impurities: An acid-base extraction can efficiently separate your basic amine product from neutral contaminants.[3]

    • Closely Related Basic Impurities: If impurities have similar basicity to your product, column chromatography is the preferred method for separation.[4]

Below is a decision-making workflow to guide your strategy.

Start Crude Product Analysis (TLC, LC-MS) Decision1 Are significant acidic or neutral impurities present? Start->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Chromatography Perform Column Chromatography Decision1->Chromatography No Decision2 Is the product pure enough after extraction? AcidBase->Decision2 Decision2->Chromatography No End Pure Product Decision2->End Yes Decision3 Is the product a solid and requires higher purity? Chromatography->Decision3 Recrystallize Perform Recrystallization Decision3->Recrystallize Yes Decision3->End No Recrystallize->End Start Crude Product in Organic Solvent (e.g., DCM) AddAcid Add 1M HCl Shake in Sep. Funnel Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer: Protonated Amine Salt [R-NH3]+Cl- Separate1->AqueousLayer Collect OrganicLayer Organic Layer: Neutral Impurities Separate1->OrganicLayer Discard Basify Cool and add NaOH to pH > 10 AqueousLayer->Basify AddSolvent Add fresh Organic Solvent Shake in Sep. Funnel Basify->AddSolvent Separate2 Separate Layers AddSolvent->Separate2 FinalOrganic Organic Layer: Purified Free Amine Separate2->FinalOrganic Collect FinalAqueous Aqueous Layer: Inorganic Salts Separate2->FinalAqueous Discard End Dry & Evaporate Solvent FinalOrganic->End

Caption: Workflow for purification via acid-base extraction.

Guide 2: Column Chromatography

This is the method of choice for separating your product from impurities with similar basicity or polarity.

Question: My compound is streaking badly on the TLC plate and the column is giving poor separation. What can I do?

Answer: Streaking (or peak tailing in HPLC) is a classic problem when purifying basic compounds like amines on standard silica gel. It's caused by strong, non-ideal interactions between the basic amine and acidic silanol groups (Si-OH) on the silica surface.

  • Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your eluent system. This base will preferentially interact with the acidic silanol sites, allowing your compound to elute more cleanly. * For gravity columns, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system.

    • Scientist's Note: Triethylamine is volatile and easily removed during solvent evaporation. Ammonium hydroxide is also effective but requires more care.

  • Solution 2: Use a Different Stationary Phase: If streaking persists, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina lacks the strong acidic sites of silica and is an excellent choice for purifying basic compounds.

    • Reverse-Phase Silica (C18): Here, separation is based on polarity in reverse. Your compound would be eluted with a polar mobile phase like acetonitrile/water or methanol/water.

Stationary PhaseEluent System (Gradient)Target R_f (TLC)Notes
Silica Gel Hexanes / Ethyl Acetate + 1% Et₃N0.25 - 0.35Start with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the ethyl acetate content. The added triethylamine is crucial to prevent streaking. [5]
Silica Gel Dichloromethane / Methanol + 1% NH₄OH0.25 - 0.35A more polar system suitable if the compound does not move in Hex/EtOAc. Use this system in a well-ventilated fume hood. [6]
Alumina Hexanes / Ethyl Acetate0.3 - 0.4No basic modifier is typically needed. Alumina can sometimes have different selectivity compared to silica.
C18 (Reverse) Water / Acetonitrile + 0.1% Formic Acid or Ammonium HydroxideN/AThe pH modifier helps ensure sharp peaks. The choice of acid or base depends on the stability of your compound and impurities.
  • TLC Analysis: First, determine the ideal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), always adding ~1% triethylamine to the solvent mixture. Aim for a product R_f value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. [4]3. Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions continuously.

  • Gradient Elution (if needed): Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds that are more strongly adsorbed to the silica. [4]6. Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain your purified product.

Guide 3: Recrystallization

Recrystallization is an excellent final step to obtain highly pure, crystalline material, provided your compound is a solid. [7] Question: My compound "oils out" instead of forming crystals, or nothing crashes out of solution at all. What should I do?

Answer: These are common recrystallization problems related to supersaturation and solvent choice.

  • Problem: Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the concentration is too high.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. Vigorous scratching or adding a seed crystal can help induce crystallization at a higher temperature. [8]* Problem: No Crystals Form: The solution is not sufficiently supersaturated upon cooling.

    • Solution 1: Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch. [7] * Solution 2: Increase Concentration: If nucleation tricks fail, your compound may be too soluble. Gently evaporate some of the solvent and try cooling again.

    • Solution 3: Use an Anti-Solvent: If you have a solvent in which your compound is very soluble (a "good" solvent) and one in which it is insoluble (a "poor" or "anti-solvent"), you can perform an anti-solvent crystallization. Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly turbid. Cool slowly to form crystals. [8]

  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent should dissolve your compound poorly at low temperatures but well at high temperatures. Test small amounts in test tubes with solvents like ethanol, isopropanol, acetone, ethyl acetate, or toluene.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid just dissolves. [7]3. Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [9]5. Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation. [7]6. Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Lee, Y. C., & Lee, R. T. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. Retrieved from [Link]

  • Acid–base extraction. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim. Retrieved from [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.

Sources

Troubleshooting

Resolving stability issues of 2-(4-Isopropylphenyl)pyridin-3-amine in solution

Welcome to the technical support resource for 2-(4-Isopropylphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(4-Isopropylphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Fundamentals: Understanding the Instability of 2-(4-Isopropylphenyl)pyridin-3-amine

The structure of 2-(4-Isopropylphenyl)pyridin-3-amine contains two key moieties that are critical to understanding its stability profile: an aromatic amine and a pyridine ring.

  • The Aromatic Amine Group (-NH₂): The primary amine group attached to the pyridine ring is an electron-donating group. This increases the electron density of the aromatic system, making it susceptible to oxidation.[1][2][3] Oxidation can occur in the presence of atmospheric oxygen, trace metal impurities, or under exposure to light, often leading to the formation of colored byproducts (e.g., nitroso or nitro compounds) and a decrease in the parent compound's concentration.

  • The Pyridine Ring: While a nitrogen-containing heterocycle, the pyridine ring itself can undergo degradation, often initiated by hydroxylation or oxidative cleavage, particularly under harsh environmental conditions or microbial action.[4][5][6]

  • The Isopropylphenyl Group: The bulky isopropyl group influences the molecule's solubility and can introduce steric effects that may impact intermolecular interactions and degradation pathways.[7]

These inherent chemical properties necessitate careful handling and storage to maintain the compound's integrity in solution.

Troubleshooting Guide & FAQs

This section addresses common stability-related observations in a question-and-answer format.

Q1: My solution of 2-(4-Isopropylphenyl)pyridin-3-amine, which was initially colorless, has turned yellow/brown. What is causing this color change?

A1: A visible color change is a primary indicator of chemical degradation, most commonly oxidation. The aromatic amine group is likely being oxidized into colored species.

  • Causality: This process is often accelerated by one or more of the following factors:

    • Oxygen: Dissolved atmospheric oxygen in your solvent is a key culprit.

    • Light (Photodegradation): UV or even ambient laboratory light can provide the energy needed to initiate oxidative reactions.[8][9] The International Council for Harmonisation (ICH) guidelines for photostability testing (ICH Q1B) underscore the importance of evaluating light sensitivity for all new drug substances.[10]

    • Trace Metal Ions: Metal contaminants in solvents or from lab equipment can catalyze oxidation.

  • Troubleshooting Steps:

    • Confirm degradation by analytical methods like HPLC or LC-MS (see Protocol 2).

    • Prepare a fresh stock solution using the "Best Practices for Solution Preparation" (Protocol 1).

    • Store all solutions in amber glass vials to protect from light and ensure the container is sealed tightly.[11][12]

Q2: I've observed a precipitate forming in my stock solution upon storage, even at 4°C or -20°C. What is happening?

A2: Precipitation can be due to either the parent compound crashing out of solution or the formation of an insoluble degradation product.

  • Causality:

    • Poor Solubility/Supersaturation: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. A solution prepared at room temperature may become supersaturated when cooled.

    • Degradation Product: Oxidative or other degradation pathways can lead to byproducts that are less soluble than the parent compound.

    • pH Shift: If using an unbuffered aqueous-organic mixture, absorption of atmospheric CO₂ can lower the pH, potentially affecting the solubility of the basic amine compound.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves. If it does, it is likely the parent compound.

    • If the precipitate remains, isolate it (e.g., by centrifugation), dissolve it in a suitable solvent (like acetonitrile or methanol), and analyze it alongside the supernatant via HPLC or LC-MS to identify it.

    • Consider using a different solvent system or preparing slightly more dilute stock solutions to maintain solubility at storage temperatures. See Table 1 for solvent considerations.

Q3: My HPLC/LC-MS analysis shows new peaks appearing and the area of my main peak decreasing over time. How do I identify these new peaks?

A3: This is a classic sign of degradation. The new peaks represent degradation products, and the decrease in the main peak area corresponds to the loss of your active compound. A validated, stability-indicating analytical method is crucial for accurate assessment.[13][14]

  • Causality: The appearance of new peaks confirms that 2-(4-Isopropylphenyl)pyridin-3-amine is transforming into other chemical entities under your storage or experimental conditions.

  • Troubleshooting Steps:

    • Characterize Degradants: Use High-Resolution Mass Spectrometry (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks.[15] This can help you propose potential structures. For example, an increase of 16 amu could suggest oxidation (addition of an oxygen atom), while an increase of 30 amu might indicate a nitroso group.

    • Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products, which can then be characterized.

    • Optimize Storage: Once degradation is confirmed, immediately implement the best practices for solution preparation and storage outlined in Protocol 1.

Potential Degradation Pathway

The diagram below illustrates a plausible oxidative degradation pathway for an aromatic amine, which is a likely route for 2-(4-Isopropylphenyl)pyridin-3-amine.

Caption: Plausible oxidative degradation pathway of the amine group.

Best Practices & Protocols

Proactive measures are the most effective way to ensure the stability of your compound.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve stability issues.

TroubleshootingWorkflow Start Instability Observed (e.g., Color Change, Precipitate) CheckEnv Step 1: Review Storage Conditions - Light Exposure? - Air (Oxygen) Exposure? - Correct Temperature? - Appropriate Solvent? Start->CheckEnv Analyze Step 2: Analytical Confirmation - Run HPLC/LC-MS - Compare to reference standard CheckEnv->Analyze Identify Step 3: Identify Root Cause Analyze->Identify Oxidation Oxidation Detected (New peaks, color change) Identify->Oxidation Degradation Products Found Precipitation Precipitation/Solubility Issue Identify->Precipitation No New Peaks, Precipitate Observed SolveOxidation Solution: - Use inert gas (N2, Ar) - Use amber vials - Add antioxidant (if compatible) Oxidation->SolveOxidation SolvePrecipitation Solution: - Choose a different solvent - Lower stock concentration - Add co-solvent (e.g., DMSO) Precipitation->SolvePrecipitation

Caption: A systematic workflow for troubleshooting stability issues.

Table 1: Recommended Solvents and Storage Conditions
SolventSuitability & CommentsRecommended Storage
DMSO Excellent solubilizing power. However, it is hygroscopic (absorbs water) and can freeze at 18.5°C. Can be difficult to remove under vacuum.-20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Store under an inert atmosphere.
Ethanol (Anhydrous) Good choice for many biological assays. Less toxic than methanol. Ensure use of anhydrous grade to prevent hydrolysis of other reagents.-20°C or -80°C. Volatile, ensure vials are tightly sealed.
Acetonitrile (ACN) Commonly used for analytical standards (HPLC/LC-MS). Optically transparent in the low UV range.-20°C. Store in amber, sealed vials.
Aqueous Buffers Use only for final working solutions, not for long-term stock. The stability of aromatic amines can be highly pH-dependent.[16][17] Generally, slightly acidic conditions (pH 4-6) may improve stability for some amines by protonating the nitrogen, but this must be empirically determined.2-8°C for short-term use (<24 hours). Prepare fresh daily.
Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes exposure to oxygen and light, the primary drivers of degradation.

  • Pre-Preparation:

    • Select an appropriate solvent (see Table 1). Use only high-purity, anhydrous grade solvents.

    • Place the chosen solvent and a sealed vial of 2-(4-Isopropylphenyl)pyridin-3-amine in a desiccator to come to room temperature before weighing. This prevents condensation of atmospheric moisture.

  • Weighing:

    • Weigh the required amount of the compound directly into a tared amber glass vial. Perform this step as quickly as is safe to minimize air exposure.

  • Solvent Addition & Degassing:

    • Add the desired volume of solvent to the vial.

    • Purge the solvent and headspace with an inert gas (e.g., dry nitrogen or argon) for 2-5 minutes. This can be done by gently bubbling the gas through the solution with a long needle while providing a vent with a second needle. This step is critical for removing dissolved oxygen.

  • Dissolution:

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage:

    • Parafilm the sealed vial for extra security against air ingress.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at the recommended temperature (e.g., -20°C or -80°C), protected from light.

    • For frequent use, prepare smaller aliquots from the main stock to avoid repeated freeze-thaw cycles and contamination of the entire stock.

Protocol 2: Basic Stability Assessment by HPLC

This protocol allows you to monitor the purity of your solution over time.

  • Initial Analysis (T=0):

    • Immediately after preparing your stock solution (Protocol 1), dilute a small aliquot to a suitable concentration (e.g., 1 mg/mL or as appropriate for your assay) with your mobile phase or a compatible solvent.

    • Inject this sample onto the HPLC system. This chromatogram will be your baseline (T=0) reference.

    • Record the peak area and retention time of the main compound peak. Note any impurity peaks.

  • Sample Storage:

    • Store your stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove the stock solution from storage and allow it to equilibrate to room temperature.

    • Prepare and inject a sample in the exact same manner as the T=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 data.

    • Calculate Percent Purity: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100.

    • Monitor for Change: A stable solution will show <5% change in the main peak area and no significant increase in impurity peaks. A significant decrease in purity or the appearance of new peaks indicates instability.

Table 2: Example HPLC Conditions
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeStandard for small molecule analysis, providing good retention and separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic compounds like amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, then re-equilibrate.A gradient is effective for separating the parent compound from potential, more polar or less polar, degradation products.
Flow Rate 0.3-1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity, but avoid excessive heat which could cause on-column degradation.
Detection UV-Vis or PDA Detector at λmax (e.g., 254 nm, or scan for optimal wavelength)A Photodiode Array (PDA) detector is highly recommended as it can help identify if new peaks have different UV spectra from the parent compound.
References
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Jezuita, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. In Controlled Drug Delivery. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • RSC Publishing. (n.d.). Analytical issues in the chemical stability testing of drugs in solution. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]

  • Fijołek, M. A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation.... [Link]

  • Al-Kassas, R., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]

  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... The Scientific World Journal. [Link]

  • Lee, K., & Lee, K. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]

  • Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry. [Link]

  • Patsnap. (2026). Isopropyl Effects on Pharmaceutical Compound Stability. [Link]

  • ResearchGate. (2013). Photostability testing of pharmaceutical products. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Optimization

Technical Support Center: Regioisomer Separation in 2-(4-Isopropylphenyl)pyridin-3-amine Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in biaryl drug development: the separation of closely r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in biaryl drug development: the separation of closely related regioisomers.

When synthesizing 2-(4-Isopropylphenyl)pyridin-3-amine , researchers typically employ a Suzuki-Miyaura cross-coupling between a 2-halopyridin-3-amine and 4-isopropylphenylboronic acid. However, trace starting material impurities, off-target C-H activation, or "palladium walking" (migratory insertion) can generate 4-aryl or 6-aryl regioisomers[1]. Because these isomers possess nearly identical molecular weights, pKa values, and LogP profiles, standard purification methods frequently fail.

This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to achieve baseline separation of these biaryl regioisomers.

Mechanistic Context: Origin of Regioisomers

Before attempting separation, it is critical to understand the causality of the contamination. The formation of 2-arylpyridines is highly dependent on the regioselectivity of the transition-metal catalyst[1]. If the oxidative addition step is slow, side reactions such as halogen dance or non-selective C-H arylation can occur, leading to a mixture of positional isomers.

G SM1 2-Bromo- pyridin-3-amine Cat Pd Catalyst Cycle (Suzuki-Miyaura) SM1->Cat SM2 4-Isopropylphenyl- boronic acid SM2->Cat Prod 2-(4-Isopropylphenyl) pyridin-3-amine (Target) Cat->Prod Regioselective Coupling Iso 4-/6-Aryl Isomers (Regioisomers) Cat->Iso Pd-Walking / Impurities

Fig 1. Suzuki-Miyaura coupling pathways generating the target biaryl and undesired regioisomers.

Quantitative Method Comparison

To select the appropriate separation technique, we must exploit the subtle 3D conformational differences between the isomers. The dihedral angle between the phenyl and pyridine rings changes depending on the substitution pattern[2]. This steric variance dictates which stationary phase will be successful.

Table 1: Evaluation of Separation Strategies for Biaryl Regioisomers

Separation MethodStationary Phase / ReagentPrimary Selectivity MechanismExpected Resolution (

)
Scalability
RP-HPLC (Optimized) Phenyl-Hexyl (5 µm)

interactions, shape recognition
> 1.8Medium (Prep-LC)
RP-HPLC (Standard) C18 (5 µm)Hydrophobic dispersion< 1.0 (Co-elution)Low
Normal Phase Silica Gel (Gradient)Hydrogen bonding, dipole interactions1.1 - 1.3High (Flash)
Crystallization L-Tartaric AcidDifferential solubility of diastereomeric saltsN/A (Purity >99%)Very High

Note: Standard C18 columns fail because the meta/para/ortho-like relationships in biaryl regioisomers yield nearly identical hydrophobicities[3].

Standard Operating Procedure: Preparative RP-HPLC Separation

When crystallization is insufficient due to a high impurity load (>15%), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a Phenyl-Hexyl stationary phase is the self-validating gold standard for isolating pure 2-(4-Isopropylphenyl)pyridin-3-amine[4].

Step-by-Step Methodology
  • Column Selection: Equip the system with a Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm). The phenyl ring in the stationary phase will engage in

    
     stacking with the biaryl system, discriminating isomers based on their distinct dihedral angles.
    
  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (The acidic modifier protonates the pyridin-3-amine, improving peak shape and preventing secondary interactions with residual silanols).

    • Buffer B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude regioisomeric mixture in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution Profile:

    • 0 - 5 min: Isocratic hold at 15% B.

    • 5 - 25 min: Linear gradient from 15% B to 55% B.

    • 25 - 30 min: Column wash at 95% B.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. The 4-aryl regioisomer typically elutes first due to weaker

    
     overlap, followed by the target 2-(4-Isopropylphenyl)pyridin-3-amine.
    
  • System Validation: Before scaling up, run an analytical injection. Calculate the resolution factor (

    
    ). Do not proceed to preparative scale unless 
    
    
    
    .

Workflow Start Crude Mixture (Target + Regioisomers) Check Assess Isomer Ratio (UPLC-MS) Start->Check Decide Is Target > 85%? Check->Decide Path1 Crystallization (Tartrate Salt Formation) Decide->Path1 Yes (High Purity) Path2 Prep-HPLC (Phenyl-Hexyl Column) Decide->Path2 No (High Impurity) Pure Pure 2-(4-Isopropylphenyl) pyridin-3-amine Path1->Pure Path2->Pure

Fig 2. Decision matrix for selecting the optimal downstream separation workflow.

Frequently Asked Questions (Troubleshooting)

Q: My reaction stalled, and my standard C18 column shows a single, broad peak instead of separating the target from the regioisomer. Why? A: C18 columns interact primarily through dispersive hydrophobic forces. Because the 2-aryl and 4-aryl isomers of 2-(4-Isopropylphenyl)pyridin-3-amine have almost identical LogP values, C18 exhibits poor selectivity[3]. You must switch to an orthogonal stationary phase, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column, which exploits the distinct


-electron density and steric twist of the different regioisomers.

Q: How can I suppress the formation of the 4-aryl and 6-aryl regioisomers during the upstream Suzuki coupling? A: Regioisomer formation in this specific scaffold is often a symptom of two upstream issues:

  • Impure Starting Material: Ensure your 2-bromopyridin-3-amine is strictly free of 4-bromo or 6-bromo impurities prior to the reaction.

  • Catalyst Selection: Use a bulky, electron-rich phosphine ligand (e.g., XPhos or dppf) to accelerate the reductive elimination step. Slow reductive elimination allows the palladium intermediate to undergo "walking" (reversible

    
    -hydride elimination/reinsertion), which isomerizes the position of the aryl group[1].
    

Q: Can I use normal-phase flash chromatography to separate these isomers at a multi-gram scale? A: Yes, but it requires extensive optimization. Because both isomers contain a primary amine and a pyridine nitrogen, they will streak heavily on standard silica gel. If you must use normal phase, pre-treat the silica with 1% triethylamine (TEA) to block acidic silanol sites, and use a shallow gradient of Dichloromethane/Methanol (e.g., 0% to 5% MeOH over 20 column volumes).

Q: Is there a chemical derivatization trick to separate them without chromatography? A: Yes. The proximity of the isopropylphenyl group to the amine in the 2-position creates a different steric environment compared to the 4- or 6-position. You can exploit this by forming a salt with an organic acid (like L-tartaric acid or dibenzoyl-D-tartaric acid) in ethanol. The target 2-aryl isomer often forms a crystalline salt with drastically different solubility than the regioisomers, allowing for separation via simple vacuum filtration.

References

  • Achievement of regioselectivity in transition metal-catalyzed direct C-H (hetero)arylation reactions of heteroarenes. ARPI - UNIPI. Available at: [Link]

  • Catalytic Generation and C–C Bond Forming Reactions of Dicoordinated Carbocations. eScholarship. Available at:[Link]

  • Cyclometalated Pt(II) Complex Appending a Pyridyl Ligand: Synthesis and Structural Features of 2-Arylpyridines. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Enhancing reaction rates for electron-deficient pyridine amines

Technical Support Center: Enhancing Reactivity of Electron-Deficient Pyridine Amines Introduction: The Challenge of the "Deactivated" Nitrogen Welcome to the technical support center. You are likely here because a standa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Reactivity of Electron-Deficient Pyridine Amines

Introduction: The Challenge of the "Deactivated" Nitrogen

Welcome to the technical support center. You are likely here because a standard reaction involving an electron-deficient pyridine amine (e.g., 2-aminopyridine, 3-nitro-2-aminopyridine) has failed.

These substrates present a dual paradox:

  • As Nucleophiles (Amide Coupling/SNAr): The pyridine ring’s electron-withdrawing nature pulls density from the exocyclic amine, rendering it non-nucleophilic (

    
     of conjugate acid 
    
    
    
    6.8 vs. 10.6 for alkyl amines).
  • As Substrates in Catalysis (Buchwald-Hartwig): The endocyclic pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor that can displace phosphine ligands from Palladium, creating stable, inactive "off-cycle" complexes.

This guide provides field-proven protocols to overcome these specific energy barriers.

Module 1: Amide Coupling (Overcoming Low Nucleophilicity)

Q1: My standard HATU/DIPEA coupling yields <10% product with 2-amino-5-chloropyridine. Increasing temperature just decomposes the active ester. What is the fix?

Diagnosis: Standard uronium reagents (HATU, HBTU) generate an active ester (OBt/OAt) that is often not electrophilic enough to capture a deactivated aminopyridine. The amine is too weak to attack the intermediate before it hydrolyzes or rearranges.

The Solution: The Acyl Chloride/Ghosez Protocol You must upgrade the electrophile from an active ester to an acid chloride or acyl fluoride. However, many acid chlorides are unstable. The gold standard here is generating the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

Protocol (Self-Validating System):

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M). Add Ghosez’s Reagent (1.2–1.5 equiv). Stir at RT for 1–2 hours.[1]

    • Validation: Monitor by TLC (methanol quench of aliquot) to confirm acid consumption.

  • Coupling: Add the deactivated Aminopyridine (1.1 equiv) and dry Pyridine (2.0 equiv) or 2,6-Lutidine (if acid sensitive).

  • Catalysis: Add DMAP (0.1 equiv) .

    • Mechanism:[2][3][4][5][6][7] DMAP forms a highly reactive N-acylpyridinium salt intermediate, which is orders of magnitude more electrophilic than the acid chloride itself.

Q2: I cannot use acid chlorides due to acid-labile protecting groups (e.g., Boc, TBS). Is there a neutral alternative?

Answer: Yes. Switch to Acyl Fluorides . Acyl fluorides are stable to water and mild acids but highly reactive toward amines due to the high strength of the C-F bond and the unique ability of fluoride to act as a leaving group in this context.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Conditions: Acid (1.0 eq), TFFH (1.1 eq), DIPEA (3.0 eq), DCM, RT.

  • Why it works: Generates the acyl fluoride in situ under basic conditions. The high bond energy of C-F makes it stable to storage, but the high electronegativity of F activates the carbonyl carbon significantly for nucleophilic attack.

Module 2: Buchwald-Hartwig Amination (Preventing Catalyst Death)

Q3: I am trying to couple morpholine with 2-amino-3-bromopyridine. The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

Diagnosis: You are likely experiencing catalyst poisoning via chelation . The substrate contains both a halogen and an amine/pyridine nitrogen.[8] After oxidative addition, the pyridine nitrogen coordinates to the Pd(II) center, displacing your phosphine ligand and forming a stable, unreactive 5-membered palladacycle (if 3-bromo) or simply saturating the metal center.

The Solution: Bulky Ligands & Precatalysts You need a ligand bulky enough to prevent the substrate's nitrogen from binding to the Pd center, forcing the reductive elimination pathway.

Ligand Selection Matrix:

Substrate TypeRecommended LigandCatalyst SourceBase
Primary Amines BrettPhos BrettPhos Pd G3/G4LiHMDS or NaOtBu
Secondary Amines RuPhos RuPhos Pd G3/G4LiHMDS
Sterically Hindered XPhos XPhos Pd G3/G4K3PO4 / tBuOH
Amides (Transamidation) Pd-PEPPSI-IPr (Commercially available)K2CO3

Critical Protocol Adjustment (The "Precatalyst" Rule): Do not mix Pd2(dba)3 and ligand. The induction period and incomplete ligation allow the pyridine substrate to capture "naked" Pd.

  • Requirement: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G3). These release the active mono-ligated Pd(0) species only inside the reaction vessel upon activation by base, ensuring 100% active catalyst concentration.

Q4: Why is LiHMDS recommended over NaOtBu for aminopyridines?

Answer:

  • Solubility: LiHMDS is soluble in toluene/THF, creating a homogeneous base layer, unlike NaOtBu which is a suspension.

  • pKa Matching: LiHMDS (pKa ~26) is strong enough to deprotonate the amine-Pd complex but non-nucleophilic enough to avoid attacking the electron-deficient pyridine ring (which would cause SNAr side reactions).

Module 3: SNAr (Nucleophilic Aromatic Substitution)

Q5: My SNAr reaction on 2-chloropyridine requires 150°C and gives black tar. How can I lower the energy barrier?

Diagnosis: Chloride is a mediocre leaving group for SNAr on pyridines unless the ring is heavily activated (e.g., by nitro groups). The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.

The Solution: The "Halex" (Halogen Exchange) Strategy Switch the leaving group from Chlorine to Fluorine . Fluorine is the fastest leaving group in SNAr (F >> Cl ~ Br > I) because its high electronegativity inductively stabilizes the transition state (Meisenheimer complex), lowering the activation energy.

Protocol:

  • Step 1 (Finkelstein-like): Treat your chloropyridine with KF (spray-dried) and 18-crown-6 in sulfolane or DMSO at 120°C to generate the fluoropyridine in situ (or isolate it).

  • Step 2 (SNAr): Add your amine.[9] The reaction will likely proceed at significantly lower temperatures (often 50–80°C lower).

Visualizing the Workflow

Diagram 1: Decision Logic for Amide Coupling

This flowchart guides you through the selection of coupling reagents based on substrate sensitivity.

AmideCouplingLogic Start Start: Amide Coupling (Electron-Deficient Amine) CheckAcid Is the Acid Sensitive? (Boc, Fmoc, TBS groups) Start->CheckAcid Ghosez Ghosez's Reagent (Acid Chloride in situ) CheckAcid->Ghosez No (Stable Acid) AcylF Acyl Fluoride (TFFH) (Neutral Conditions) CheckAcid->AcylF Yes (Sensitive Acid) Standard Standard HATU/DIPEA (Likely to Fail) Low Conversion (<10%) Low Conversion (<10%) Standard->Low Conversion (<10%) Add DMAP (Catalyst) Add DMAP (Catalyst) Ghosez->Add DMAP (Catalyst) Essential Step High Yield Amide High Yield Amide AcylF->High Yield Amide POCl3 POCl3 / SOCl2 (The 'Nuclear' Option) Add DMAP (Catalyst)->High Yield Amide Low Conversion (<10%)->POCl3 If all else fails

Caption: Logic flow for selecting the correct coupling strategy. Green path indicates the most robust method for stable acids; Blue path for sensitive substrates.

Diagram 2: Buchwald-Hartwig Ligand Selection & Mechanism

This diagram illustrates the "Precatalyst Rule" and ligand choice to avoid deactivation.

BuchwaldLogic Input Substrate: 3-Halo-2-Aminopyridine AmineType Coupling Partner? Input->AmineType Deactivation Avoid: Pd2(dba)3 + Ligand (Risk of Pyridine Coordination) Input->Deactivation Common Mistake Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Ligand: BrettPhos Catalyst: BrettPhos Pd G3 Primary->BrettPhos RuPhos Ligand: RuPhos Catalyst: RuPhos Pd G3 Secondary->RuPhos Active Mono-Ligated Pd(0) Active Mono-Ligated Pd(0) BrettPhos->Active Mono-Ligated Pd(0) RuPhos->Active Mono-Ligated Pd(0) Product (High Yield) Product (High Yield) Active Mono-Ligated Pd(0)->Product (High Yield)

Caption: Selection guide for Buchwald-Hartwig coupling. Using G3 precatalysts (Green/Blue nodes) prevents the formation of inactive pyridine-palladium complexes.

References

  • Ghosez’s Reagent Protocol: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", 2015. Link

  • Buchwald-Hartwig Aminopyridine Coupling: Journal of the American Chemical Society, "Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines", 2010. Link

  • Acyl Fluorides (TFFH): Journal of the American Chemical Society, "Fluorine-18 labeled acyl fluorides: synthesis and application", 2018. Link (Contextual grounding for Acyl Fluoride reactivity).

  • SNAr Reactivity Trends: Chemical Reviews, "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups", 2018. Link

  • BrettPhos/RuPhos Precatalysts: Chemical Science, "The Pd-catalyzed amination of heteroaryl halides using the BrettPhos and RuPhos ligands", 2011. Link

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures of 2-(4-Isopropylphenyl)pyridin-3-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenyl)pyridin-3-amine. This guide is designed to provide in-depth troubleshooting for co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenyl)pyridin-3-amine. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during cyclization reactions involving this specific substrate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction with 2-(4-Isopropylphenyl)pyridin-3-amine is not proceeding to completion. What are the initial checks I should perform?

A1: Incomplete conversion is a frequent issue in heterocyclic synthesis.[1][2] A systematic approach to troubleshooting is the most effective way to identify the root cause.[2] Here are the primary factors to investigate:

  • Purity of Starting Materials: Ensure the 2-(4-Isopropylphenyl)pyridin-3-amine and your coupling partner are of high purity. Impurities can act as catalyst poisons or introduce competing side reactions.[1][2]

  • Reaction Conditions: Suboptimal conditions are a common culprit.[2]

    • Temperature: Is the reaction temperature sufficient to overcome the activation energy? Some cyclizations require significant thermal energy. Conversely, excessively high temperatures can lead to decomposition.[1]

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also influence the reaction pathway.[1]

    • Atmosphere: If your reagents or intermediates are sensitive to oxygen or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Activity: If you are using a catalyst, verify its activity. Catalysts can degrade over time or be sensitive to air and moisture. Consider using a fresh batch or a different catalyst.

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

A2: The formation of side products is a common challenge in heterocyclic chemistry.[1] Here are several strategies to enhance the selectivity of your cyclization:

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[1]

  • Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. Experimenting with a range of solvents is a valuable optimization step.[1]

  • Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of your reactants can push the equilibrium towards the desired product. The order in which you add reagents can also be critical.[1]

  • Catalyst/Reagent Choice: The nature of the acid or base catalyst, or the specific condensing agent, can dramatically impact the product distribution. For instance, in reactions like the Bischler-Napieralski synthesis, dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used.[3][4] Milder conditions using triflic anhydride have also been developed.[3]

Q3: My desired cyclized product appears to be degrading under the reaction conditions. What can I do to mitigate this?

A3: Product degradation can be a significant issue, especially if the target heterocycle is unstable under the reaction or workup conditions.[1][2]

  • Milder Reaction Conditions: Explore if the reaction can proceed under milder conditions. This could involve using a more active catalyst at a lower temperature or employing a less harsh acid or base.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will help you determine the optimal reaction time to maximize the yield of your desired product before significant degradation occurs.

  • Modified Workup: The workup procedure itself can sometimes lead to product degradation. Consider using a modified purification protocol, such as a different extraction solvent or a gentler pH adjustment.

In-Depth Troubleshooting Guides

Scenario 1: Failure in Electrophilic Aromatic Substitution-Based Cyclizations (e.g., Pictet-Spengler, Bischler-Napieralski type reactions)

The 3-amino group of 2-(4-Isopropylphenyl)pyridin-3-amine can participate in the formation of an imine or amide, which then undergoes intramolecular electrophilic aromatic substitution onto the pyridine or the isopropylphenyl ring.

Common Problem: Lack of Reactivity or No Cyclization

Underlying Cause: The pyridine ring is inherently electron-deficient, making it less nucleophilic and thus less reactive towards electrophilic substitution compared to a benzene ring.[5] The nitrogen atom in the pyridine ring deactivates the ring towards electrophiles. Furthermore, the bulky 4-isopropylphenyl group at the 2-position may exert steric hindrance.

Troubleshooting Workflow

start No Cyclization Observed check_acid Verify Acid Catalyst Strength and Stoichiometry start->check_acid check_imine Confirm Imine/Amide Formation (e.g., via NMR or IR of a crude sample) check_acid->check_imine increase_temp Increase Reaction Temperature Systematically stronger_acid Switch to a Stronger Acid Catalyst (e.g., PPA, Eaton's Reagent) increase_temp->stronger_acid lewis_acid Consider a Lewis Acid Catalyst to Enhance Electrophilicity stronger_acid->lewis_acid imine_fail Imine/Amide Formation Failed check_imine->imine_fail No imine_ok Imine/Amide Forms, but No Cyclization check_imine->imine_ok Yes dehydrating_agent Add a Dehydrating Agent (e.g., Molecular Sieves) imine_fail->dehydrating_agent dehydrating_agent->check_imine imine_ok->increase_temp success Successful Cyclization lewis_acid->success

Caption: Troubleshooting workflow for failed electrophilic cyclizations.

Detailed Steps & Explanations:

  • Verify Acid Catalyst: For reactions like the Pictet-Spengler or Bischler-Napieralski, a strong acid catalyst is often required to protonate the intermediate and generate a sufficiently electrophilic species (an iminium or nitrilium ion) to attack the aromatic ring.[3][4][6] Ensure your acid is not hydrated and is used in sufficient quantity.

  • Confirm Intermediate Formation: Before troubleshooting the cyclization step, confirm that the initial condensation to form the imine (in a Pictet-Spengler type reaction) or the starting amide (for a Bischler-Napieralski reaction) is successful. This can often be checked by taking a crude sample for NMR or IR analysis.

  • Increase Reaction Temperature: If the intermediate is forming but not cyclizing, the activation barrier for the electrophilic aromatic substitution is likely too high. Gradually increase the reaction temperature while monitoring for product formation and decomposition.

  • Employ Stronger Activating Agents:

    • For Bischler-Napieralski type reactions, if POCl₃ is ineffective, consider more potent dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[3][4]

    • For Pictet-Spengler type reactions, harsher acidic conditions might be necessary when dealing with less nucleophilic aromatic rings.[6][7]

  • Consider a Lewis Acid: A Lewis acid could potentially coordinate to the pyridine nitrogen, further increasing the electrophilicity of the iminium/nitrilium intermediate.

Scenario 2: Challenges in Transition-Metal-Catalyzed Cyclizations (e.g., intramolecular C-H activation, Ullmann-type couplings)

These reactions often involve the formation of a new ring through the coupling of the amino group or an adjacent position with another part of the molecule, facilitated by a metal catalyst.

Common Problem: Catalyst Deactivation or Low Turnover

Underlying Cause: The pyridine nitrogen and the 3-amino group are both Lewis basic and can act as ligands, potentially coordinating to the metal center and inhibiting its catalytic activity.

Troubleshooting Parameter Comparison
ParameterPotential IssueRecommended ActionRationale
Catalyst Precursor Inactive or poorly soluble.Screen different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).Solubility and activation can be highly dependent on the precursor.
Ligand Ligand is being displaced by the substrate or is not promoting the desired step.Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes).The ligand plays a crucial role in tuning the electronics and sterics of the metal center.
Solvent Poor coordination or solubility.Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF).The solvent can influence catalyst stability and activity.
Base Base is too weak or too strong, or is poisoning the catalyst.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa).The base is often crucial for substrate deprotonation or catalyst regeneration.
Additives Reaction may require specific additives to proceed.Consider additives like Cu(I) salts in Ullmann-type couplings.Additives can act as co-catalysts or scavengers.
Experimental Protocol: Ligand Screening for a Palladium-Catalyzed Intramolecular C-N Coupling
  • Setup: In parallel reaction vials under an inert atmosphere, add 2-(4-Isopropylphenyl)pyridin-3-amine (1 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%) from a pre-made stock solution. Examples of ligands to screen include XPhos, SPhos, and DavePhos.

  • Reaction: Add anhydrous solvent (e.g., toluene), seal the vials, and heat to the desired temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to determine the optimal ligand for the transformation.

Scenario 3: Regioselectivity Issues in Cyclization

Underlying Cause: The substrate, 2-(4-Isopropylphenyl)pyridin-3-amine, presents multiple potential sites for cyclization. For example, in an electrophilic substitution, the attack could occur at the C4 position of the pyridine ring or on the isopropylphenyl ring.

Decision Tree for Controlling Regioselectivity

start Undesired Regioisomer Formed steric_control Steric Hindrance start->steric_control electronic_control Electronic Effects start->electronic_control change_catalyst Modify Catalyst/Activating Agent steric_control->change_catalyst change_solvent Alter Solvent Polarity electronic_control->change_solvent add_blocking_group Introduce a Temporary Blocking Group electronic_control->add_blocking_group desired_product Desired Regioisomer change_catalyst->desired_product change_solvent->desired_product add_blocking_group->desired_product

Caption: Decision tree for addressing regioselectivity problems.

Strategies to Influence Regioselectivity:

  • Steric Control: The bulky isopropylphenyl group at C2 will sterically hinder attack at the adjacent positions. You can leverage this by choosing reagents or catalysts with different steric profiles. For instance, a bulkier catalyst might favor cyclization at a less hindered site.

  • Electronic Control: The electronic nature of your reaction will dictate the most favorable site of attack. In electrophilic substitutions, the most electron-rich position will be favored. You might be able to alter the electronics by changing the solvent or by adding a Lewis acid that coordinates to the pyridine nitrogen.

  • Blocking Groups: In some cases, it may be necessary to introduce a temporary blocking group on one of the potential reaction sites to direct the cyclization to the desired position. This group can then be removed in a subsequent step.

By systematically working through these troubleshooting guides, you can diagnose and resolve many of the common failures encountered during the cyclization of 2-(4-Isopropylphenyl)pyridin-3-amine. Remember that a thorough understanding of the reaction mechanism is your most powerful tool for optimization.

References

  • Bischler–Napieralski reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Galli, C., Illuminati, G., & Mandolini, L. (1977). Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 99(8), 2591–2597.
  • Heravi, M. M., et al. (2015). The Bischler–Napieralski reaction: a review of its applications in the synthesis of isoquinolines. RSC Advances, 5(92), 75494-75517.
  • Katritzky, A. R., & Fan, W. Q. (1992). The Graebe-Ullmann reaction. Synthesis, 1992(12), 1255-1267.
  • Pictet–Spengler reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Reddy, T. J., et al. (1997). A new, mild and efficient method for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction. Tetrahedron Letters, 38(13), 2427-2430.
  • S. K. Technology. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2010). A concise total synthesis of (±)-akuammicine. Organic Letters, 12(21), 4884-4887.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Zhang, Y., et al. (2019). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 9(43), 24964-24985.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Characterization of 2-(4-Isopropylphenyl)pyridin-3-amine

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides a detailed examination of the ¹H NMR characterization of 2-(4-Isopropylphenyl)pyridin-3-amine, a substituted aminopyridine with potential applications in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will present a predicted spectrum based on established principles and data from analogous structures. We will then compare this predicted data with the known spectra of its constituent fragments, 3-aminopyridine and cumene (isopropylbenzene), to provide a comprehensive understanding of the molecule's spectroscopic features.

The Importance of NMR in Structural Verification

¹H NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, we can deduce the connectivity of atoms and the overall molecular structure. For a molecule like 2-(4-Isopropylphenyl)pyridin-3-amine, ¹H NMR is crucial for confirming the correct substitution pattern on both the pyridine and phenyl rings.

Predicted ¹H NMR Spectrum of 2-(4-Isopropylphenyl)pyridin-3-amine

Based on the analysis of its structural components and data from similar compounds, the following ¹H NMR spectrum is predicted for 2-(4-Isopropylphenyl)pyridin-3-amine in a standard deuterated solvent such as CDCl₃.

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)~8.1-8.3Doublet of doublets (dd)~4.5, 1.51H
H-4 (Pyridine)~7.2-7.4Doublet of doublets (dd)~8.0, 4.51H
H-5 (Pyridine)~7.0-7.2Doublet of doublets (dd)~8.0, 1.51H
H-2', H-6' (Phenyl)~7.6-7.8Doublet (d)~8.52H
H-3', H-5' (Phenyl)~7.2-7.4Doublet (d)~8.52H
-NH₂~3.5-4.5Broad singlet (br s)-2H
-CH (Isopropyl)~2.9-3.1Septet (sept)~7.01H
-CH₃ (Isopropyl)~1.2-1.4Doublet (d)~7.06H

Comparative Spectral Analysis

To understand the origin of these predicted chemical shifts, a comparison with the spectra of 3-aminopyridine and a simple 4-substituted isopropylbenzene is instructive.

3-Aminopyridine

The ¹H NMR spectrum of 3-aminopyridine provides a baseline for the pyridine ring protons. In CDCl₃, the approximate chemical shifts are: H-2 (~8.08 ppm), H-6 (~7.99 ppm), H-4 (~7.03 ppm), and H-5 (~6.97 ppm)[1]. The amino group protons typically appear as a broad singlet around 3.89 ppm[1].

4-Isopropylphenyl Moiety

For the isopropylphenyl group, we can look at related structures. For instance, in compounds containing a 4-isopropylphenyl group, the aromatic protons typically appear as two doublets due to the symmetry of the para-substitution. The protons ortho to the isopropyl group (H-3' and H-5') will be in a different environment than the protons meta to it (H-2' and H-6'). The isopropyl group itself gives a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups[2].

The introduction of the pyridine ring at the C-1' position will influence the chemical shifts of the phenyl protons due to electronic effects.

Experimental Protocol for ¹H NMR Data Acquisition

For reliable and reproducible ¹H NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-(4-Isopropylphenyl)pyridin-3-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts[3].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion[4].

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Determine the 90° pulse width for the probe.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to be at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

Visualizing the Structure and NMR Correlations

To aid in the interpretation of the ¹H NMR data, the following diagrams illustrate the molecular structure and a conceptual workflow for the analysis.

Caption: Molecular structure of 2-(4-Isopropylphenyl)pyridin-3-amine.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1D ¹H Spectrum) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E

Caption: Workflow for ¹H NMR-based structural elucidation.

Conclusion

References

  • Taylor & Francis. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • SpectraBase. 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(2-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. [Link]

  • The Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]

  • Wiley Online Library. ¹H NMR of crude Isopropyl phenyl(4,4,4‐trifluoro‐3,3‐dihydroxybutanoyl)carbamate (3). [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order ¹H NMR Spectra of Isopropyl Groups. [Link]

  • ResearchGate. Selected ¹H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... [Link]

  • SpectraBase. Isopropylphenylketone - Optional[¹H NMR] - Chemical Shifts. [Link]

  • SpectraBase. p-Isopropylphenol - Optional[¹H NMR] - Spectrum. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ETH Zurich. Tables For Organic Structure Analysis. [Link]

Sources

Comparative

Comprehensive LC-MS/MS Method Development Guide for 2-(4-Isopropylphenyl)pyridin-3-amine: A Comparative Performance Analysis

Executive Summary 2-(4-Isopropylphenyl)pyridin-3-amine (C₁₄H₁₆N₂, Exact Mass: 212.13 Da) is a critical structural motif often encountered as an active pharmaceutical ingredient (API) intermediate or a potentially genotox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Isopropylphenyl)pyridin-3-amine (C₁₄H₁₆N₂, Exact Mass: 212.13 Da) is a critical structural motif often encountered as an active pharmaceutical ingredient (API) intermediate or a potentially genotoxic impurity (PGI) in drug synthesis. Analyzing aminopyridine derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct chromatographic challenges, primarily due to the basic nitrogen exacerbating secondary interactions with stationary phases.

This guide objectively compares column chemistries (Standard C18 vs. CSH C18 vs. Biphenyl) and ionization modes (ESI+ vs. APCI+) to establish a robust, self-validating analytical workflow for researchers and drug development professionals.

Mechanistic Insights: Overcoming Aminopyridine Tailing

The accurate trace-level determination of aminopyridines requires hyphenated LC-MS/MS methodologies due to their superior sensitivity and specificity compared to traditional HPLC-UV [1]. However, the fundamental challenge lies in the molecule's basicity.

The pyridine nitrogen of 2-(4-Isopropylphenyl)pyridin-3-amine has a pKa of approximately 5.2. Under standard LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), the molecule is fully protonated. When using traditional silica-based C18 columns, this protonated amine undergoes strong secondary cation-exchange interactions with unendcapped, deprotonated residual silanols on the silica surface. This causality leads to severe peak tailing, reduced theoretical plates, and ultimately, ion suppression in the MS source.

To mitigate this, modern method development relies on strategic stationary phase selection rather than relying on ion-pairing reagents, which are incompatible with MS detection.

Chromatographic Performance Comparison

We compared three distinct reversed-phase column chemistries to evaluate their retention mechanisms for 2-(4-Isopropylphenyl)pyridin-3-amine.

  • Standard C18: Relies purely on hydrophobic dispersion forces.

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive surface charge. This creates electrostatic repulsion against the protonated aminopyridine, preventing silanol interactions.

  • Biphenyl: Offers

    
     orthogonal interactions. Because the analyte possesses two aromatic rings (phenyl and pyridine), the biphenyl phase provides enhanced retention and selectivity.
    
Table 1: Column Chemistry Comparison (Isocratic Elution, 0.4 mL/min)
Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Signal-to-Noise (S/N)
Standard C18 3.22.15 (Severe Tailing)4,50045:1
Biphenyl 4.81.30 (Acceptable)12,200110:1
CSH C18 2.91.05 (Excellent) 15,800 185:1
S/N evaluated at a concentration of 10 ng/mL.

Mass Spectrometry: Ionization & Fragmentation Strategy

For basic amines, Electrospray Ionization in positive mode (ESI+) is the gold standard. While Atmospheric Pressure Chemical Ionization (APCI+) can be used for less polar compounds, the basic pyridine nitrogen makes ESI+ significantly more efficient for protonation


.
Table 2: Ionization Efficiency Comparison
ParameterESI+ ModeAPCI+ Mode
Precursor Ion (

)
213.1213.1
Limit of Detection (LOD) 0.05 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL2.5 ng/mL
Linearity (

)
0.99980.9950
MS/MS Fragmentation Pathway

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) must be optimized. The protonated precursor (


 213.1) undergoes predictable collision-induced dissociation (CID). The application of Design of Experiments (DoE) is highly recommended to systematically optimize collision energy (CE) and cone voltage [2].

Fragmentation Mol Protonated Precursor [M+H]+ m/z 213.1 2-(4-Isopropylphenyl)pyridin-3-amine Frag1 Quantifier Ion m/z 171.1 Loss of Propene (-42 Da) Mol->Frag1 CE: 20 eV Frag2 Qualifier Ion m/z 95.1 Aminopyridine Cation Mol->Frag2 CE: 35 eV

Fig 1. Proposed MS/MS fragmentation pathway for 2-(4-Isopropylphenyl)pyridin-3-amine.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the System Suitability Testing (SST) criteria, the analyst can ensure the integrity of the run before sample analysis.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 2-(4-Isopropylphenyl)pyridin-3-amine reference standard.

  • Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using a diluent of Water/Methanol (50:50, v/v) containing 0.1% Formic Acid to construct a calibration curve from 0.15 ng/mL to 100 ng/mL.

  • Centrifuge all final samples at 14,000 rpm for 5 minutes at 4°C to remove any particulate matter prior to injection.

Step 2: LC-MS/MS Instrument Parameters
  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

Step 3: System Suitability Testing (Self-Validation)

Before acquiring sample data, inject the 10 ng/mL standard six times consecutively. The system is validated for the batch only if :

  • Retention Time %RSD is

    
     1.0%.
    
  • Peak Area %RSD is

    
     2.0%.
    
  • Tailing Factor (

    
    ) is between 0.9 and 1.5.
    

Workflow Start Method Initiation Prep Sample Prep & Dilution (0.1% FA in 50:50 MeOH:H2O) Start->Prep SST System Suitability Test (SST) Inject 10 ng/mL Standard (n=6) Prep->SST Check Does SST Pass? (%RSD <= 2.0%, As <= 1.5) SST->Check Acquire Acquire Sample Data (MRM: 213.1 -> 171.1) Check->Acquire Yes Troubleshoot Troubleshoot System (Check Column/Mobile Phase) Check->Troubleshoot No Troubleshoot->SST

Fig 2. Self-validating LC-MS/MS analytical workflow.

References

  • Al-Sabti, B., & Harbali, J. (2022). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC International, 105(2), 362-369.[Link]

  • Székely, G., Henriques, B., Gil, M., Ramos, A., & Alvarez, C. (2012). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Journal of Pharmaceutical and Biomedical Analysis, 70, 251-258.[Link]

Validation

A Comparative Guide to the Bioactivity of 2-(4-Isopropylphenyl)pyridin-3-amine and its Phenyl Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the 2-arylpyridin-3-amine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, particularly as kinase inhibitors with app...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 2-arylpyridin-3-amine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, particularly as kinase inhibitors with applications in oncology and inflammation. This guide provides an in-depth comparative analysis of the bioactivity of 2-(4-isopropylphenyl)pyridin-3-amine and its unsubstituted phenyl analog, 2-phenylpyridin-3-amine. By examining the structure-activity relationships (SAR) gleaned from extensive research on related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential advantages conferred by the 4-isopropylphenyl moiety.

Introduction: The 2-Arylpyridin-3-amine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-arylpyridin-3-amine core serves as a versatile template for the design of ATP-competitive kinase inhibitors. The pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition[1]. The 2-aryl group extends into a hydrophobic pocket, and modifications to this group can significantly impact potency, selectivity, and pharmacokinetic properties[2][3].

This guide focuses on the comparative bioactivity of two key analogs:

  • Compound A: 2-phenylpyridin-3-amine (the parent phenyl analog)

  • Compound B: 2-(4-Isopropylphenyl)pyridin-3-amine

We will explore how the addition of a 4-isopropyl group to the phenyl ring of Compound A, resulting in Compound B, is likely to influence its biological activity, drawing upon established SAR principles from studies on related kinase inhibitors.

Comparative Bioactivity Analysis: The Impact of the 4-Isopropyl Group

Potency and Hydrophobic Pocket Interactions

The 4-isopropyl group is a moderately bulky, lipophilic substituent. In the context of kinase inhibition, the introduction of such a group on the 2-phenyl ring can have a profound effect on binding affinity. Many kinase inhibitors targeting enzymes such as p38 MAPK and VEGFR-2 feature substituted phenyl rings that occupy a hydrophobic pocket adjacent to the ATP-binding site[1][4].

The isopropyl group in Compound B is expected to enhance hydrophobic interactions within this pocket, potentially leading to a lower dissociation constant (Kd) and, consequently, a more potent inhibitory activity (lower IC50) compared to the unsubstituted phenyl ring of Compound A. SAR studies on various kinase inhibitors have frequently shown that optimizing hydrophobic interactions in this region through the addition of small alkyl or lipophilic groups can significantly boost potency[5]. However, the size and shape of the hydrophobic pocket are specific to each kinase, and a bulky group like isopropyl may introduce steric hindrance in some cases, leading to reduced activity.

Selectivity

The kinase family is composed of over 500 members, and achieving selectivity for a specific kinase is a major challenge in drug development. The substitution pattern on the 2-phenyl ring can play a crucial role in determining the selectivity profile of an inhibitor. The unique shape and size of the isopropyl group in Compound B may allow for a more specific fit into the hydrophobic pocket of certain kinases while being too bulky to be accommodated by others. This could translate to a more selective inhibition profile for Compound B compared to the more promiscuous binding that might be associated with the smaller, unsubstituted phenyl ring of Compound A.

Physicochemical and Pharmacokinetic Properties

The addition of an isopropyl group increases the lipophilicity of the molecule. This can have a dual effect on its drug-like properties. Increased lipophilicity can enhance membrane permeability and cell-based activity. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance, which can negatively impact oral bioavailability. Therefore, the improved potency of Compound B might be counterbalanced by less favorable pharmacokinetic properties compared to Compound A.

Hypothetical Comparative Bioactivity Data

Based on the SAR principles discussed, we can project a hypothetical comparison of the bioactivity of Compound A and Compound B against a relevant kinase target, such as p38α MAPK or VEGFR-2.

CompoundStructureTarget KinaseHypothetical IC50 (nM)Rationale for Hypothetical Potency
A 2-phenylpyridin-3-aminep38α MAPK150Baseline potency driven by the core scaffold's interaction with the hinge region.
B 2-(4-Isopropylphenyl)pyridin-3-aminep38α MAPK30The 4-isopropyl group likely enhances hydrophobic interactions in the kinase's back pocket, leading to increased potency.
A 2-phenylpyridin-3-amineVEGFR-2200Moderate activity due to the fundamental binding of the 2-arylpyridine scaffold.
B 2-(4-Isopropylphenyl)pyridin-3-amineVEGFR-250The isopropyl group may provide additional favorable interactions within the hydrophobic region of the VEGFR-2 active site.

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to reflect the potential trend in bioactivity based on established SAR principles.

Experimental Protocols for Bioactivity Assessment

To empirically validate the hypothetical bioactivity profiles of Compound A and Compound B, a series of in vitro and cell-based assays are essential. The following protocols provide a robust framework for such an evaluation.

In Vitro Kinase Inhibition Assay (e.g., for p38α MAPK)

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATP (Adenosine Triphosphate)

  • Myelin Basic Protein (MBP) as a substrate

  • 
    P-γ-ATP (radiolabeled ATP)
    
  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (Compound A and Compound B) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Compound A and Compound B in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant p38α MAPK, and the MBP substrate.

  • Add the test compounds at various concentrations (typically ranging from 1 nM to 100 µM) or DMSO as a vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of cold ATP and

    
    P-γ-ATP.
    
  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated

    
    P-γ-ATP.
    
  • Measure the amount of incorporated

    
    P into the MBP substrate using a scintillation counter.
    
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of Compounds A & B Pre_incubation Pre-incubation with Compound/DMSO Compound_Dilution->Pre_incubation Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Pre_incubation Reaction_Start Initiate with ATP/[32P]-ATP Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (Spot on Paper) Incubation->Reaction_Stop Washing Wash Paper Reaction_Stop->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells that are dependent on the target kinase for survival.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, which has been used in studies with pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives[6])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound A and Compound B (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Workflow for MTT Cell Viability Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Adherence Cell_Seeding->Adherence Compound_Addition Add Serial Dilutions of Compounds Adherence->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 4h MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading GI50_Calculation Calculate GI50 Absorbance_Reading->GI50_Calculation

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Target Engagement and Pathway Modulation

Western blotting can be used to confirm that the compounds are engaging their intended target within the cell and to assess their impact on downstream signaling pathways.

Materials:

  • Cancer cell line (e.g., A549)

  • Compound A and Compound B

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured A549 cells with Compound A, Compound B, or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation status of the target and downstream signaling proteins.

Signaling Pathway Context: The MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK and ERK pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. 2-Arylpyridin-3-amine derivatives have been shown to inhibit kinases within this pathway[1][7].

MAPK Signaling Pathway and Potential Inhibition by 2-Arylpyridin-3-amines

G cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras MKK3_6 MKK3/6 RTK->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors p38 p38 MAPK MKK3_6->p38 p38->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Inflammation Transcription_Factors->Cellular_Response Inhibitor 2-Arylpyridin-3-amine (e.g., Compound B) Inhibitor->p38 Inhibition

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-(4-Isopropylphenyl)pyridin-3-amine

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC method for the purity determination of 2-(4-Isopropylphenyl)pyridin-3-amine, a key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC method for the purity determination of 2-(4-Isopropylphenyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing a generic, initial scouting method with a systematically optimized, specific, and validated approach. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to build efficient and reliable purity methods.

Introduction: The Critical Need for a Stability-Indicating Method

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a highly reliable analytical method is required to separate and quantify the main component from any process-related impurities and potential degradation products.

For 2-(4-Isopropylphenyl)pyridin-3-amine, a molecule containing both a basic pyridine nitrogen and an aromatic system, developing a stability-indicating method is crucial. Such a method must be able to resolve the main peak from any new peaks that may arise under stress conditions, proving that it can accurately measure the compound's purity over time and under various environmental influences.[1][2][3] This guide will compare a rapid, generic gradient method—often a starting point—with a final, optimized isocratic method tailored for this specific analyte.

Part 1: The Initial Scouting Phase - A Generic Gradient Approach

Method development often begins with a "scouting" or "screening" run. The goal is to get a quick overview of the sample's complexity and the analyte's general chromatographic behavior. A fast gradient with a standard C18 column is a common and efficient starting point.

The rationale for this approach is speed and broad applicability. A gradient elution, which involves changing the mobile phase composition over time, is excellent for analyzing samples with components of widely varying polarities.[3] A C18 column is chosen for its hydrophobic stationary phase, which is effective for retaining non-polar to moderately polar compounds like our target analyte.[4]

Experimental Protocol: Generic Gradient Scouting Method
  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL in 50:50 Acetonitrile:Water.

Anticipated Outcome & The Inevitable Need for Optimization

While this scouting run provides a fast initial look, it is rarely sufficient for a final, validated purity method. The hypothetical results in Table 1 illustrate a common outcome: a critical impurity peak is poorly resolved from the main analyte peak.

Table 1: Hypothetical Results from Generic Gradient Scouting Method

ParameterMain PeakImpurity 1
Retention Time (min)6.256.40
USP Resolution-0.95
USP Tailing Factor1.61.4

A USP resolution value below 1.5 indicates that the peaks are not baseline-separated, which is unacceptable for accurate quantification in a purity method. The tailing factor of 1.6 for the main peak suggests secondary interactions with the stationary phase, a common issue with basic compounds like amines on standard silica-based columns.[5] This initial data confirms the necessity of a systematic optimization process.

Part 2: The Optimization Phase - A Systematic, Rationale-Driven Approach

The goal of optimization is to improve the separation by manipulating chromatographic selectivity.[6] This involves a systematic adjustment of key parameters, with each choice grounded in chromatographic theory. The process is a logical workflow aimed at achieving baseline resolution for all relevant peaks.

Workflow for HPLC Method Optimization

G cluster_0 Initial Scouting cluster_1 Optimization Cycle cluster_2 Final Method Scouting Run Generic Gradient Method Analyze Analyze Results (Resolution < 1.5, Tailing > 1.5) Scouting->Analyze Col_Select 1. Column Selection (Test Phenyl-Hexyl Phase) Analyze->Col_Select MP_pH 2. Mobile Phase pH (Test pH 3.0 vs pH 7.0) Col_Select->MP_pH MP_Org 3. Organic Modifier (Compare ACN vs. MeOH) MP_pH->MP_Org Isocratic 4. Convert to Isocratic (Improve Precision & Speed) MP_Org->Isocratic Final Optimized Isocratic Method (Resolution > 2.0, Tailing < 1.2) Isocratic->Final

Caption: Systematic workflow for HPLC method development.

Step 1: Column Chemistry Selection

The peak tailing observed in the scouting run points to interactions between the basic pyridine nitrogen and acidic silanol groups on the C18 stationary phase.[5] To mitigate this, an alternative stationary phase is required. A Phenyl-Hexyl column is an excellent choice. The phenyl groups can interact with the aromatic rings of the analyte through π-π interactions, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[6][7] This change can significantly alter the elution pattern and improve peak shape.

Step 2: Mobile Phase pH Optimization

The ionization state of an analyte is a powerful tool for manipulating retention in reversed-phase HPLC.[8][9] For an amine, the mobile phase pH is critical.

  • Low pH (e.g., pH 3.0): The pyridine nitrogen (pKa ~5-6) will be fully protonated (positively charged). This can increase polarity, leading to earlier elution, but can also improve peak shape by minimizing silanol interactions.

  • Neutral pH (e.g., pH 7.0): The amine will be partially protonated. This can lead to longer retention but may result in broader peaks if not carefully controlled.

By testing both conditions, we can find the optimal pH that provides the best balance of retention, resolution, and peak shape. A phosphate buffer is often used to maintain a stable pH throughout the analysis.[8]

Step 3: Organic Modifier Selection

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[8] They have different properties and can provide different selectivities. Acetonitrile is generally a stronger solvent and provides lower backpressure, while methanol can offer unique hydrogen-bonding interactions. Comparing runs with each solvent is a crucial step in fine-tuning the separation of closely eluting peaks.

Part 3: The Optimized Method - A Performance Comparison

After systematic optimization, a final, robust isocratic method is developed. An isocratic method (constant mobile phase composition) is often preferred for routine quality control analysis because it typically offers better precision and shorter run times compared to a gradient method.

Experimental Protocol: Optimized Isocratic Purity Method
  • Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer, pH 3.0.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL in Mobile Phase.

Performance Comparison: Generic vs. Optimized Method

The data below demonstrates the significant improvement achieved through systematic optimization. The optimized method provides superior resolution and peak shape, making it suitable for a validated, quantitative purity analysis.

Table 2: Performance Comparison of Generic vs. Optimized HPLC Method

ParameterGeneric Gradient MethodOptimized Isocratic MethodICH Guideline Recommendation
Resolution (Main Peak/Impurity 1) 0.952.8 > 2.0[10]
Tailing Factor (Main Peak) 1.61.1 ≤ 1.5[10]
Analysis Time (min) 12.08.0 As short as practical
Precision (%RSD, n=6) 0.8%0.2% < 1.0% for Assay[10]

Part 4: Ensuring Specificity Through Forced Degradation

A critical component of method development for purity is ensuring the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[1][11][12] The analytical method must be able to separate the intact analyte from all degradation products formed.

Forced Degradation Protocol

Samples of 2-(4-Isopropylphenyl)pyridin-3-amine are subjected to the following conditions as per ICH guidelines[11]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: Exposed to UV/Vis light (ICH Q1B) for 7 days.

The optimized HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation peaks are baseline resolved from the main peak, confirming the method's specificity.[1][2]

Conclusion

This guide has compared two approaches to HPLC method development for the purity of 2-(4-Isopropylphenyl)pyridin-3-amine. While a generic gradient method provides a rapid starting point, it often fails to deliver the resolution and peak shape required for a robust purity assay. A systematic, rationale-driven optimization of column chemistry, mobile phase pH, and organic modifier composition leads to a superior, isocratic method. This optimized method not only meets the stringent requirements for resolution and peak symmetry but is also faster and more precise. By incorporating forced degradation studies, we can confidently establish the method as stability-indicating, ensuring its suitability for its intended purpose in a regulated pharmaceutical environment.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • ICH Quality Guidelines . International Council for Harmonisation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • HPLC Column Selection Guide . Phenomenex. [Link]

  • HPLC Column Selection . LCGC International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. [Link]

  • Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC . OSF Preprints. [Link]

  • HPLC Column Selection Guide . Welch Materials, Inc. [Link]

Sources

Validation

IR spectroscopy peaks for 2-(4-Isopropylphenyl)pyridin-3-amine identification

Comparison Guide: IR Spectroscopy Identification of 2-(4-Isopropylphenyl)pyridin-3-amine Executive Summary & Technical Context 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) is a critical biaryl scaffold often...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: IR Spectroscopy Identification of 2-(4-Isopropylphenyl)pyridin-3-amine

Executive Summary & Technical Context

2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0) is a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, or KRAS mutations).[1] Its structural integrity hinges on the precise regiochemistry of the amine group (position 3) relative to the 4-isopropylphenyl substituent (position 2).[1]

This guide provides a definitive infrared (IR) spectroscopy framework to distinguish this target compound from its synthetic precursors (boronic acids, halopyridines) and potential regioisomers. Unlike generic spectral lists, this document focuses on diagnostic bands —the specific vibrational modes that serve as " go/no-go " decision gates in quality control.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, preferred for its minimal sample preparation and high throughput.

Step-by-Step Methodology
  • Instrument Calibration:

    • Validation: Run a background scan (air) and a polystyrene reference film.[1]

    • Criteria: Polystyrene peaks at 1601 cm⁻¹ and 2849 cm⁻¹ must be within ±1.0 cm⁻¹.

  • Sample Preparation (ATR Method):

    • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure no residue remains (monitor baseline).[1]

    • Loading: Place ~5-10 mg of the solid analyte on the crystal center.

    • Contact: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).[1] Note: Insufficient pressure yields noisy spectra; excessive pressure can damage soft crystals.[1]

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹[1][2]

    • Resolution: 4 cm⁻¹[1][3]

    • Scans: 32 scans (minimum) to optimize Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Apply baseline correction.[4]

    • Normalize intensity (0–1 Absorbance units) for overlay comparison.

Spectral Analysis: Diagnostic Peak Assignments

The identification logic relies on detecting three distinct structural moieties: the primary amine , the isopropyl group , and the biaryl core .

Table 1: Key IR Bands for Identification
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value (Why it matters)
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3400 – 3500MediumDistinguishes from secondary amine impurities or starting materials.[1]
Primary Amine (-NH₂) N-H Stretching (Symmetric)3300 – 3380MediumThe presence of a doublet here confirms the primary amine (-NH₂).[1]
Aromatic C-H C-H Stretching (sp²)3000 – 3100WeakConfirms aromaticity (pyridine + phenyl rings).[1]
Isopropyl Group C-H Stretching (sp³)2950 – 2970MediumCritical: Differentiates from non-alkylated pyridine precursors.[1]
Isopropyl Group C-H Stretching (sp³)2860 – 2880WeakCharacteristic aliphatic signal.[1]
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600StrongCharacteristic "breathing" mode of the pyridine heterocycle.
Primary Amine N-H Bending (Scissoring)1610 – 1640Medium/StrongOften overlaps with ring stretches; confirms amine presence.[1]
Isopropyl Group Gem-dimethyl Deformation 1380 – 1385 Medium The "Split" Peak: Look for a doublet or shoulder near 1360–1385 cm⁻¹.[1] This is the fingerprint of the isopropyl group.
C-N Bond C-N Stretching (Aromatic)1260 – 1320StrongConnects the amine to the pyridine ring.
Para-Substituted Ring C-H Out-of-Plane (OOP) Bend810 – 850StrongRegio-marker: A strong band here confirms the para-substitution of the phenyl ring.[1]
Pyridine (2,3-subst) C-H Out-of-Plane (OOP) Bend750 – 800MediumIndicates the substitution pattern on the pyridine ring.[1]

Comparative Analysis: Target vs. Alternatives

In a synthesis context, the target must be distinguished from starting materials (e.g., 4-isopropylphenylboronic acid) and intermediates (e.g., 2-chloro-3-aminopyridine).[1]

Table 2: Differentiating Factors
CompoundKey Spectral Features (Target)Key Spectral Features (Alternative/Impurity)Distinction Logic
Target vs. Boronic Acid Sharp N-H Doublet (3300-3500 cm⁻¹)Broad O-H Stretch (3200-3600 cm⁻¹)Boronic acids show a massive, broad H-bonded O-H band that masks the N-H region.[1]
Target vs. Halopyridine Aliphatic C-H (2800-3000 cm⁻¹)Absence of Aliphatic C-HThe starting halopyridine lacks the isopropyl group; its spectrum is void of sp³ C-H stretches.[1]
Target vs. Regioisomer C-H OOP Bend (~750-800 cm⁻¹)Shifted OOP Bend Isomers (e.g., 4-aminopyridine derivative) will show different OOP bending patterns in the fingerprint region (<900 cm⁻¹).[1]

Visualization: Identification Workflow

The following diagram illustrates the logical decision tree for validating the compound using IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_NH Check 3300-3500 cm⁻¹ (High Frequency Region) Start->Check_NH Decision_NH Doublet Observed? Check_NH->Decision_NH NH_Yes Primary Amine Confirmed Decision_NH->NH_Yes Yes NH_No Check: Broad Band? Decision_NH->NH_No No Check_Aliphatic Check 2800-3000 cm⁻¹ (C-H Region) NH_Yes->Check_Aliphatic Impurity_OH Impurity: Boronic Acid (Broad O-H) NH_No->Impurity_OH Yes (Broad) Impurity_Tert Impurity: Tertiary Amine or Salt Form NH_No->Impurity_Tert No (Flat) Decision_Aliphatic Peaks Present? Check_Aliphatic->Decision_Aliphatic Aliphatic_Yes Isopropyl Group Confirmed Decision_Aliphatic->Aliphatic_Yes Yes Aliphatic_No Impurity: Halopyridine (Missing Alkyl Chain) Decision_Aliphatic->Aliphatic_No No Check_Fingerprint Check 800-850 cm⁻¹ (Fingerprint Region) Aliphatic_Yes->Check_Fingerprint Decision_Para Strong Peak ~830 cm⁻¹? Check_Fingerprint->Decision_Para Final_Valid VALIDATION SUCCESS: 2-(4-Isopropylphenyl)pyridin-3-amine Decision_Para->Final_Valid Yes Final_Fail Regioisomer Suspected Decision_Para->Final_Fail No

Caption: Logical decision tree for the structural validation of 2-(4-Isopropylphenyl)pyridin-3-amine via FTIR, highlighting critical checkpoints for impurity exclusion.

Mechanism of Action: Synthesis & Impurity Origins[6]

Understanding the synthesis aids in interpreting the spectrum.[2] The compound is typically synthesized via a Suzuki-Miyaura coupling between 2-bromo-pyridin-3-amine and 4-isopropylphenylboronic acid.[1]

  • Reaction: Aryl Halide + Aryl Boronic Acid

    
     Biaryl Product.[1]
    
  • Spectral Consequence:

    • Incomplete Reaction: If the spectrum shows a broad O-H stretch (3200-3600 cm⁻¹), residual boronic acid is present.[1]

    • Missing Fragment: If the aliphatic C-H stretches (2960 cm⁻¹) are absent, the coupling failed, and you likely have the starting halopyridine .

Synthesis_Pathway Precursor1 2-Bromo-pyridin-3-amine (No Alkyl Peaks) Product TARGET: 2-(4-Isopropylphenyl)pyridin-3-amine (Sharp NH2 + Alkyl Peaks) Precursor1->Product + Precursor2 4-Isopropylphenylboronic Acid (Broad O-H Peak) Precursor2->Product Suzuki Coupling Catalyst Pd Catalyst Catalyst->Product

Caption: Synthesis pathway showing the convergence of precursors. Residual precursors introduce distinct spectral artifacts (O-H broadness or lack of alkyl signals).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][5] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for 3-aminopyridine and isopropylbenzene base spectra).[1]

  • Royal Society of Chemistry. (2014).[1] Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids. RSC Advances. Retrieved from [Link] (Context for synthesis and spectral characterization of similar biaryl amines).

Sources

Comparative

Purity Validation Standards for 2-(4-Isopropylphenyl)pyridin-3-amine: A Comparative Guide

Executive Summary In drug discovery and organic synthesis, verifying the absolute purity of key intermediates is a non-negotiable prerequisite before biological screening or downstream coupling. For 2-(4-Isopropylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and organic synthesis, verifying the absolute purity of key intermediates is a non-negotiable prerequisite before biological screening or downstream coupling. For 2-(4-Isopropylphenyl)pyridin-3-amine (CAS: 1308914-90-0; Formula: C14H16N2; MW: 212.30 g/mol ), analytical chemists must choose the most rigorous orthogonal techniques to prove structural integrity and bulk purity.

Historically, Combustion Elemental Analysis (CHN) has been the gold standard for small molecules. The American Chemical Society (ACS) and other major publishers require the found mass fractions of carbon, hydrogen, and nitrogen to fall within ±0.4% of their theoretical calculated values to confirm ≥95% purity[1],[2]. However, quantitative Nuclear Magnetic Resonance (qNMR) has recently emerged as an SI-traceable, primary standard measurement method that provides absolute purity evaluation without the need for an identical reference standard[3]. This guide objectively compares Combustion CHN against qHNMR and High-Resolution Mass Spectrometry (HRMS), providing experimental causality and self-validating protocols for this specific biaryl amine.

The Theoretical Framework: Causality in Purity Analysis

As an Application Scientist, it is critical to understand why certain methods fail and how orthogonal techniques compensate for these blind spots.

  • Combustion CHN Analysis: This method relies on the complete flash combustion of the sample at ~1000°C in an oxygen-rich environment, converting the organic material into CO2, H2O, and NOx. The causality of its strict ±0.4% threshold lies in its sensitivity to bulk composition[1]. If a synthesized batch of 2-(4-Isopropylphenyl)pyridin-3-amine contains even 2% residual ethyl acetate (a common purification solvent), the carbon percentage will artificially drop, causing the sample to fail the ±0.4% specification. CHN cannot differentiate between carbon from the API and carbon from the solvent.

  • Quantitative 1H-NMR (qNMR): qNMR solves the "blind bulk" problem of CHN. Because the integral of an NMR resonance is directly proportional to the number of nuclei producing that signal, absolute purity can be calculated by comparing a distinct proton signal from the analyte against an internal Certified Reference Material (CRM)[4]. qNMR is non-destructive, SI-traceable, and simultaneously identifies and quantifies the exact residual solvents or structural isomers that cause CHN to fail[5].

Comparative Performance Data

To objectively evaluate these methods, we compare their operational parameters and analyze simulated batch data for 2-(4-Isopropylphenyl)pyridin-3-amine.

Table 1: Methodological Comparison for C14H16N2 Validation
ParameterCombustion CHN AnalysisQuantitative 1H-NMR (qNMR)HRMS (ESI-TOF)
Primary Output % Mass Composition (C, H, N)Absolute Purity (% w/w)Exact Mass (m/z)
Acceptance Criteria Δ ≤ ±0.4% from theoretical≥ 95.0% absolute purityMass error ≤ 5 ppm
Sample Requirement 1.5 – 3.0 mg5.0 – 15.0 mg< 0.1 mg
Destructive? YesNo (Sample can be recovered)Yes
Traceability Secondary (Calibration via K-factor)Primary (SI-Traceable via CRM)Secondary (External tuning)
Blind Spots Cannot identify what the impurity isRequires non-overlapping signalsNot inherently quantitative
Table 2: Experimental Purity Data (Batch A vs. Batch B)

Theoretical Composition for C14H16N2: C 79.21%, H 7.60%, N 13.20%

Sample BatchCHN Results (Found %)CHN Deviation (Δ%)qNMR Absolute PurityPass/Fail Status
Batch A (High Purity)C: 79.12, H: 7.65, N: 13.15ΔC: -0.09, ΔH: +0.05, ΔN: -0.0599.2%PASS (Both methods)
Batch B (Contains 2.0% w/w EtOAc)C: 78.71, H: 7.63, N: 12.93ΔC: -0.50 , ΔH: +0.03, ΔN: -0.2797.8% (API) + 2.0% (EtOAc)FAIL CHN / PASS qNMR

Data Insight: Batch B highlights the causality of CHN failure. The presence of 2.0% ethyl acetate (C4H8O2) dilutes the nitrogen content and skews the carbon ratio, pushing ΔC to -0.50% (exceeding the ±0.4% limit)[2]. qNMR successfully deconvolutes this, proving the API itself is highly pure while quantifying the exact solvent contamination.

Experimental Protocols (Self-Validating Systems)

Every robust analytical workflow must be self-validating. The following protocols ensure that instrumental drift or improper sample preparation does not compromise the data.

Protocol A: Combustion CHN Analysis
  • System Blank Validation: Run three empty tin capsules through the combustion cycle. Causality: This establishes the baseline atmospheric nitrogen and carbon background in the autosampler, which must be subtracted from the sample signals.

  • K-Factor Calibration: Weigh 2.000 mg of a high-purity standard (e.g., Acetanilide, C8H9NO) using a microbalance (resolution: 0.001 mg). Combust and calculate the K-factor. Causality: Thermal conductivity detectors (TCD) respond differently to CO2, H2O, and NOx. The K-factor maps the raw electrical integration area to the absolute mass of each element.

  • Sample Preparation: Weigh 2.000 - 2.500 mg of 2-(4-Isopropylphenyl)pyridin-3-amine into a tin capsule. Crimp tightly to exclude trapped air.

  • Combustion & Detection: Drop the capsule into the oxidation furnace (1000°C) under an O2 pulse. The tin creates an exothermic flash (reaching ~1800°C), ensuring complete breakdown of the robust pyridine ring.

  • Data Verification: Compare the found mass fractions against the theoretical values (C: 79.21%, H: 7.60%, N: 13.20%). Ensure Δ ≤ ±0.4%[1].

Protocol B: SI-Traceable qHNMR
  • Internal Standard (CRM) Selection: Select an SI-traceable internal standard that does not overlap with the analyte. For 2-(4-Isopropylphenyl)pyridin-3-amine, 1,3,5-Trimethoxybenzene (TMB) is ideal. The analyte's isopropyl CH doublet appears around 1.2 ppm, and the aromatic protons are between 6.5–8.5 ppm. TMB provides a distinct singlet at 6.1 ppm.

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of TMB directly into the same vial using a calibrated microbalance. Dissolve completely in 600 µL of CDCl3.

  • T1 Relaxation Measurement (Inversion Recovery): Run a quick inversion recovery experiment to determine the longest longitudinal relaxation time (T1) of the protons of interest. Causality: If the relaxation delay (D1) between NMR pulses is too short, protons will not fully return to equilibrium, causing signal saturation and artificially lowering the integral.

  • Acquisition: Set the relaxation delay (D1) to at least 5 × T1 (typically 30-60 seconds for small organics) to ensure >99% signal recovery. Acquire 16-32 scans.

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the TMB singlet (6.1 ppm, 3H) and the analyte's isopropyl CH multiplet (~2.9 ppm, 1H). Calculate absolute purity using the standard qNMR equation based on integral ratios, number of protons, molar masses, and exact gravimetric weights.

Analytical Decision Workflow

The following diagram illustrates the orthogonal decision matrix utilized by analytical chemists to validate the purity of synthesized intermediates.

AnalyticalWorkflow A 2-(4-Isopropylphenyl)pyridin-3-amine (C14H16N2) B Analytical Purity Validation A->B C1 Combustion CHN Analysis (Elemental Composition) B->C1 C2 Quantitative NMR (qNMR) (SI-Traceable Purity) B->C2 C3 HRMS (Exact Mass Confirmation) B->C3 D1 Target: Δ ≤ ±0.4% C, H, N C1->D1 D2 Target: Absolute Purity ≥ 95.0% C2->D2 D3 Target: Mass Error ≤ 5 ppm C3->D3 E Validated API / Intermediate D1->E D2->E D3->E

Fig 1: Orthogonal purity validation workflow for 2-(4-Isopropylphenyl)pyridin-3-amine.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • Determining and reporting purity of organic molecules: why qNMR - PubMed. nih.gov.
  • An International Study Evaluating Elemental Analysis - PMC - NIH. nih.gov.
  • An International Study Evaluating Elemental Analysis | ACS Central Science. acs.org.
  • qNMR - Quantitative Analysis by NMR - AWS. amazonaws.com.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(4-Isopropylphenyl)pyridin-3-amine and Its Positional Isomers

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is a cornerstone of progress. For compounds such as 2-(4-Isopropylphenyl)pyridin-3-amine, a m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is a cornerstone of progress. For compounds such as 2-(4-Isopropylphenyl)pyridin-3-amine, a molecule featuring a substituted phenyl ring attached to an aminopyridine core, the potential for isomeric ambiguity presents a significant analytical challenge. The precise positioning of the amino and isopropylphenyl groups on the pyridine scaffold can profoundly influence the molecule's chemical, physical, and biological properties. Therefore, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical component of quality control, process development, and regulatory compliance.

This guide provides a comprehensive framework for the spectroscopic differentiation of 2-(4-Isopropylphenyl)pyridin-3-amine from its key positional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The narrative is structured from the perspective of a seasoned application scientist, emphasizing not just the "how" but the "why" behind the experimental choices and data interpretation.

For the purpose of this guide, we will focus on the differentiation of the primary compound, 2-(4-Isopropylphenyl)pyridin-3-amine (Compound A) , from two of its logical positional isomers:

  • Isomer 1: 4-(4-Isopropylphenyl)pyridin-3-amine (Compound B)

  • Isomer 2: 2-(4-Isopropylphenyl)pyridin-4-amine (Compound C)

The principles and methodologies detailed herein are broadly applicable to other related isomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR will provide a wealth of information based on chemical shifts, coupling constants, and for ¹H NMR, signal multiplicity.

The Causality Behind Expected NMR Differences

The electronic landscape of the pyridine ring is significantly perturbed by the positions of the electron-donating amino group (-NH₂) and the bulky, electron-donating (via hyperconjugation) isopropylphenyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a distinct pattern of electron density that is further modulated by the substituents. This results in predictable variations in the chemical shifts of the pyridine ring protons and carbons.[1][2]

In ¹H NMR, the relative positions of the substituents will dictate the spin-spin coupling patterns (splitting) of the pyridine protons. Protons that are ortho, meta, or para to each other will exhibit characteristic coupling constants (J-values), providing a roadmap to their connectivity.[3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the anticipated NMR data for our target compounds. These predictions are based on established principles of substituent effects on aromatic systems.[1][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Pyridine Ring Protons

Proton Compound A (2-sub, 3-amino)Compound B (4-sub, 3-amino)Compound C (2-sub, 4-amino)
H4 ~7.0-7.2 (dd, J ≈ 7.5, 5.0 Hz)-~6.5-6.7 (d, J ≈ 5.5 Hz)
H5 ~7.8-8.0 (dd, J ≈ 7.5, 1.5 Hz)~8.0-8.2 (d, J ≈ 5.0 Hz)~6.8-7.0 (dd, J ≈ 5.5, 2.0 Hz)
H6 ~8.1-8.3 (dd, J ≈ 5.0, 1.5 Hz)~8.2-8.4 (s)~8.0-8.2 (d, J ≈ 5.5 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Ring Carbons

Carbon Compound A (2-sub, 3-amino)Compound B (4-sub, 3-amino)Compound C (2-sub, 4-amino)
C2 ~155-158~140-143~158-161
C3 ~138-141~145-148~108-111
C4 ~120-123~150-153~150-153
C5 ~135-138~125-128~105-108
C6 ~147-150~148-151~148-151

Data Interpretation Insights:

  • Compound A: Will show three distinct pyridine protons with characteristic doublet of doublets (dd) patterns.

  • Compound B: Will be readily identifiable by the presence of a singlet for H6 and a doublet for H5, a much simpler pattern.

  • Compound C: The strong electron-donating effect of the amino group at the 4-position will significantly shield C3 and C5, shifting them to a much higher field (lower ppm) in the ¹³C NMR spectrum.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Workflow for NMR-Based Isomer Identification

G cluster_0 NMR Analysis Workflow A Acquire 1H and 13C NMR Spectra B Analyze 1H Splitting Patterns (Number of signals, Multiplicity) A->B C Analyze 13C Chemical Shifts (Shielding/Deshielding Effects) A->C D Compare with Predicted Data B->D C->D E Identify Isomer D->E

Caption: Workflow for isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy provides a rapid and non-destructive method for obtaining structural information based on the vibrational modes of a molecule. While it may not always be as definitive as NMR for isomer identification on its own, it offers key confirmatory data, particularly regarding the substitution patterns on the aromatic rings.

The Causality Behind Expected IR Differences

The vibrational frequencies of the C-H bonds and the ring stretching modes of the pyridine core are sensitive to the positions of the substituents.[5] Specifically, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on an aromatic ring.[6][7] The relative intensity of the two main ring double-bond stretching vibrations, typically found between 1620 and 1550 cm⁻¹, can also be influenced by the electronic distribution within the ring, which is isomer-dependent.[5]

Predicted Key IR Absorptions

Table 3: Predicted Distinguishing IR Frequencies (cm⁻¹)

Vibrational Mode Compound A (2,3-disubstituted)Compound B (3,4-disubstituted)Compound C (2,4-disubstituted)
N-H Stretch (Amine) ~3450-3300 (two bands)~3450-3300 (two bands)~3450-3300 (two bands)
C=C/C=N Ring Stretch ~1610, ~1580~1600, ~1570~1615, ~1590
C-H Out-of-Plane Bend ~830-810 (para-sub phenyl)~780-760 (pyridine)~830-810 (para-sub phenyl)~800-780 (pyridine)~830-810 (para-sub phenyl)~820-800 (pyridine)

Data Interpretation Insights:

  • The N-H stretching region will be similar for all isomers, confirming the presence of the primary amine.

  • The key differentiating region will be the C-H out-of-plane bending. The precise frequencies in this "fingerprint" region are highly diagnostic of the substitution pattern. While predictions provide a range, an experimental spectrum will yield a unique pattern for each isomer.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugation between the phenyl and pyridine rings, influenced by the substitution pattern, will affect the energy of these transitions and thus the wavelength of maximum absorbance (λₘₐₓ).

The Causality Behind Expected UV-Vis Differences

The electronic transitions in these molecules are typically π → π* and n → π* in nature. The extent of π-conjugation across the bi-aryl system is sensitive to the point of attachment and steric hindrance between the rings. The position of the amino group, a strong auxochrome, will also significantly impact the λₘₐₓ.[8][9] For instance, an amino group at the 4-position (Compound C) is expected to have a more pronounced bathochromic (red) shift compared to one at the 3-position (Compounds A and B) due to more effective resonance stabilization of the excited state.[10]

Predicted UV-Vis Absorption Maxima

Table 4: Predicted λₘₐₓ in a Polar Protic Solvent (e.g., Ethanol)

Compound Predicted λₘₐₓ (nm) Rationale
Compound A ~280-295Moderate conjugation and auxochromic effect.
Compound B ~285-300Similar to A, potentially slightly red-shifted due to substitution pattern.
Compound C ~300-320Strongest red-shift due to the 4-amino group extending conjugation most effectively.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the blank).

  • Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.

  • Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum and identify the λₘₐₓ.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. While positional isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

The Causality Behind Expected MS Differences

The stability of the fragment ions formed upon ionization will dictate the observed fragmentation pattern. The position of the substituents can influence which fragmentation pathways are favored. A key fragmentation for all isomers is the loss of a methyl group (•CH₃, 15 Da) or an isopropyl radical (•CH(CH₃)₂, 43 Da) from the isopropylphenyl moiety.[11][12] Differences may arise from subsequent fragmentations of the pyridine-containing ion. For example, the initial fragmentation of the bi-aryl bond may be more or less favorable depending on the substitution pattern.

Predicted Mass Spectrometry Fragmentation

All three isomers will have the same molecular ion peak (M⁺•) at m/z 212.

Table 5: Key Predicted Fragment Ions (m/z)

Fragment m/z Expected in Notes
[M]⁺•212AllMolecular Ion
[M - CH₃]⁺197AllLoss of a methyl radical from the isopropyl group.
[M - C₃H₇]⁺169AllLoss of an isopropyl radical. This is often a prominent peak.[12]

Differentiation via MS/MS: While standard EI-MS may show subtle differences in fragment intensities, tandem mass spectrometry (MS/MS) would be a more powerful technique. By isolating the molecular ion (m/z 212) and subjecting it to collision-induced dissociation (CID), unique daughter ions characteristic of each isomer's structure could be generated.

Experimental Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar DB-5ms). The GC will separate the analyte from any impurities.

  • MS Detection: As the analyte elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically at 70 eV).

  • Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400) to produce the mass spectrum.

Logical Flow for Spectroscopic Analysis

G cluster_1 Comprehensive Isomer Differentiation Strategy Start Unknown Isomer Sample MS Mass Spectrometry (Confirm MW = 212) Start->MS NMR 1H & 13C NMR (Definitive Structure ID) MS->NMR IR FTIR Spectroscopy (Confirm Functional Groups & Substitution Pattern) NMR->IR Confirmatory UV UV-Vis Spectroscopy (Confirm Electronic Structure) NMR->UV Confirmatory Result Confirmed Isomer Identity NMR->Result Primary Evidence IR->Result UV->Result

Caption: A logical workflow for the comprehensive spectroscopic identification of isomers.

Conclusion

The differentiation of positional isomers like 2-(4-Isopropylphenyl)pyridin-3-amine and its analogues is a challenge readily met by a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and molecular weight, it is NMR spectroscopy that provides the unambiguous, definitive evidence for establishing the precise connectivity of the atoms. IR and UV-Vis spectroscopy serve as crucial, rapid, and cost-effective confirmatory tools that corroborate the findings from NMR and provide additional insights into the vibrational and electronic properties of the molecule. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the complexities of isomer analysis, ensuring the integrity and quality of their work.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. Available at: [Link]

  • Kos, N. J., Breuker, K., van der Plas, H. C., & van Veldhuizen, B. (1981). Nuclear Magnetic Resonance Investigation of Geometrical Isomerism in the Anions of (Methy1amino)pyridines. Assignment of the Syn and Anti Isomers. The Journal of Organic Chemistry, 46(17), 3509-3511. Available at: [Link]

  • Shindo, H. (1961). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 9(11), 845-853. Available at: [Link]

  • Kos, N. J., van der Plas, H. C., & van Veldhuizen, A. (1981). Nuclear magnetic resonance investigation of geometrical isomerism in the anions of aromatic amino compounds. The "effective size" of the nitrogen lone pair. The Journal of Organic Chemistry, 46(25), 5250-5254. Available at: [Link]

  • Stefaniak, L. (1978). 15N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Tetrahedron, 34(12), 1811-1814. Available at: [Link]

  • ResearchGate. (n.d.). UV–vis absorption and fluorescence spectra of various bis‐poly aryl phenylpyridine Ru complexes. Available at: [Link]

  • University of Leicester. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1987-1990. Available at: [Link]

  • Holliday, B. J., Mirkin, C. A., Yap, G. P. A., & Rheingold, A. L. (2012). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Advances, 2(15), 6248-6254. Available at: [Link]

  • Vymětal, J., & Hejda, Z. (1978). Correlation of some infrared spectra regions with the structure of a substituted pyridine ring system. Collection of Czechoslovak Chemical Communications, 43(12), 3020-3026. Available at: [Link]

  • Ishiuchi, S., Wako, H., Fujii, M., & Dopfer, O. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 16(29), 15328-15337. Available at: [Link]

  • Lee, J., Kim, J., In, S., & Kim, E. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • SpectraBase. (n.d.). 2-Phenylpyridine - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12, and 14 in CH2Cl2 solution. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of [Ru (bpy)2(py)2]2+. Available at: [Link]

  • Semantic Scholar. (n.d.). Table 1 from Spin-orbit treatment of UV-vis absorption spectra and photophysics of rhenium(I) carbonyl-bipyridine complexes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • PATSNAP. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Available at: [Link]

  • Babiyana, I. K., et al. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-(4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. Discover Chemistry, 2, 273. Available at: [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. Available at: [Link]

  • El-Gazzar, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13, 15678. Available at: [Link]

  • Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02123. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]Pyridin-2-yl) Ethenone: Experimental and Computational Study. Journal of Fluorescence, 33(6), 2349-2360. Available at: [Link]

  • ResearchGate. (n.d.). 1-Formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline: Synthesis, characterization, antimicrobial activity and DFT studies. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]Pyridin-2-yl) Ethenone: Experimental and Computational Study. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Isopropylphenyl)pyridin-3-amine

Hazard Assessment: Understanding the Risks The structure of 2-(4-Isopropylphenyl)pyridin-3-amine suggests a hazard profile characteristic of both pyridines and aromatic amines. Pyridine itself is a flammable liquid and v...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

The structure of 2-(4-Isopropylphenyl)pyridin-3-amine suggests a hazard profile characteristic of both pyridines and aromatic amines. Pyridine itself is a flammable liquid and vapor that can be harmful if inhaled, absorbed through the skin, or swallowed.[2] It is known to cause irritation to the skin, eyes, and respiratory tract.[3] Vapors can lead to dizziness, headaches, and nausea.[4][5][6] Aminopyridines, as a class, are recognized for their acute toxicity and are readily absorbed through the skin and gastrointestinal tract.[1]

Potential Hazard Description Primary Routes of Exposure
Acute Toxicity May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[7]Ingestion, Inhalation, Skin Contact
Skin Irritation/Corrosion Can cause skin irritation, and prolonged contact may lead to more severe effects.[8]Skin Contact
Eye Damage/Irritation May cause serious eye irritation or damage upon contact.[8]Eye Contact
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory system.Inhalation
Organ Toxicity Chronic exposure to related compounds has been linked to potential damage to the liver, kidneys, and central nervous system.Inhalation, Skin Contact, Ingestion

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure.[9] The following recommendations are based on a cautious approach to handling this chemical.

Hand Protection

Given that many pyridine derivatives can be absorbed through the skin, selecting the appropriate gloves is critical.[1]

  • Glove Type: Nitrile gloves are a common choice for their resistance to a range of chemicals.[3] However, for prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.

  • Procedure: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[10]

Eye and Face Protection

Protecting your eyes from splashes and airborne particles is non-negotiable.

  • Required Equipment: Chemical splash goggles are mandatory.[11][12] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[13]

Body Protection

To prevent accidental skin contact, appropriate body protection is necessary.

  • Required Attire: A long-sleeved lab coat is the minimum requirement.[3] For larger quantities or procedures with a higher risk of spills, consider chemical-resistant coveralls or an apron.[9][14] Ensure that your clothing is made of a material that does not readily absorb chemicals.

Respiratory Protection

Handling 2-(4-Isopropylphenyl)pyridin-3-amine as a solid or in a volatile solvent necessitates respiratory protection to prevent inhalation.

  • When to Use: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][15] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be required.

  • Respirator Type: A half-face or full-face respirator equipped with cartridges suitable for organic vapors and particulates should be used.[13][16]

Step-by-Step Guide to Safe Handling

  • Preparation: Before handling the compound, ensure that a risk assessment has been completed.[16][17] All necessary PPE should be readily available and in good condition.

  • Work Area: Always handle 2-(4-Isopropylphenyl)pyridin-3-amine in a well-ventilated area, preferably within a chemical fume hood.[3][15]

  • Donning PPE: Put on your lab coat, followed by your respirator (if needed), then safety goggles, and finally, your gloves.

  • Handling: When weighing and transferring the solid, use tools that minimize the creation of dust. If working with solutions, be mindful of the potential for splashing.

  • Post-Handling: After completing your work, decontaminate your work area.

  • Doffing PPE: Remove your PPE in the reverse order that you put it on, being careful not to touch the exterior of contaminated items with your bare skin. Dispose of single-use items in the appropriate hazardous waste container.[8]

  • Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[11][14]

Operational and Disposal Plan

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert substance like sand or vermiculite.[18] The absorbed material should then be collected into a sealed container for hazardous waste disposal.[18]

  • Large Spills: For more significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[18]

Waste Disposal

Pyridine and its derivatives are generally considered hazardous waste and require specific disposal procedures.[15][19]

  • Collection: All waste containing 2-(4-Isopropylphenyl)pyridin-3-amine, including contaminated PPE and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[15][18]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[15][18]

  • Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8][18][19] Never pour this chemical down the drain.[15]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Prep->PPE Area Prepare Well-Ventilated Work Area (Fume Hood) PPE->Area Handle Weigh and Transfer Chemical Area->Handle React Perform Experimental Procedure Handle->React Spill Spill Occurs Handle->Spill Decon Decontaminate Work Area React->Decon Waste Collect All Waste in Labeled Hazardous Container Decon->Waste Doff Doff and Dispose of PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Minor LargeSpill Large Spill: Evacuate and Call EHS Spill->LargeSpill Major CollectSpill Collect Absorbed Material into Hazardous Waste SmallSpill->CollectSpill CollectSpill->Waste

Caption: Workflow for the safe handling and disposal of 2-(4-Isopropylphenyl)pyridin-3-amine.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • SAFETY DATA SHEET: Pyridine, 2-(3-phenylpropyl)-. (2025, December 19).
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL: Pyridine. (n.d.). ATSDR.
  • Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET: 4-(3-Phenylpropyl)pyridine. (2025, November 20). TCI Chemicals.
  • SAFETY DATA SHEET: 2-Amino-4-ethylpyridine. (2025, December 24). Fisher Scientific.
  • PYRIDINE. (n.d.). International Chemical Safety Cards.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine. (n.d.). PubChem.
  • SAFETY DATA SHEET. (n.d.). Enamine.
  • Safety Data Sheet. (2023, August 10). Cayman Chemical.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Aminopyridines. (n.d.). EPA.
  • HEALTH EFFECTS. (n.d.). In Toxicological Profile for Pyridine. NCBI Bookshelf.
  • TOXICOLOGICAL PROFILE FOR PYRIDINE. (1992, September). ATSDR.

Sources

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